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  • Product: 4-Bromo-2-piperidin-2-yl-1,3-thiazole
  • CAS: 204513-61-1

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole

Executive Summary In the landscape of modern drug discovery, the strategic deployment of bifunctional heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic deployment of bifunctional heterocyclic scaffolds is paramount for accelerating hit-to-lead optimization. 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole emerges as a highly versatile, orthogonal building block. By combining the basic, sp³-rich character of a piperidine ring with the rigid, electron-deficient geometry of a 4-bromothiazole, this molecule offers a dual-reactivity profile. This technical whitepaper dissects the physicochemical properties, structural causality, and field-proven synthetic methodologies required to effectively leverage this scaffold in advanced medicinal chemistry campaigns.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 4-bromo-2-(piperidin-2-yl)-1,3-thiazole is defined by two distinct domains: a basic secondary amine (piperidin-2-yl) that serves as a hydrogen bond donor/acceptor and a halogenated heteroaromatic ring (4-bromothiazole) primed for transition-metal-catalyzed cross-coupling.

The integration of an sp³-hybridized piperidine ring adjacent to the planar thiazole disrupts molecular flatness, a critical factor in improving aqueous solubility and reducing off-target promiscuity in drug candidates.

Table 1: Core Physicochemical and Structural Parameters
PropertyValueStructural Implication
Chemical Name 4-Bromo-2-(piperidin-2-yl)-1,3-thiazoleBifunctional scaffold for orthogonal derivatization.
CAS Registry Number 204513-61-1Unique identifier for procurement and database indexing.
Molecular Formula C8H11BrN2SBalances lipophilicity with polar heteroatoms.
Molecular Weight 247.16 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~53.1 ŲExcellent theoretical membrane permeability; suitable for CNS and oral targeting.
Hydrogen Bond Donors / Acceptors 1 / 3Offers directional bonding for kinase or GPCR active sites.
Predicted LogP 2.4 – 2.8Optimal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).

Mechanistic Insights: Regioselectivity & Reactivity

As a Senior Application Scientist, understanding the electronic distribution of the thiazole ring is critical to predicting its reactivity. The 1,3-thiazole ring is inherently electron-deficient. When substituted with bromines at both the 2- and 4-positions (forming 2,4-dibromothiazole, the ultimate precursor to our target), the C-2 position experiences the combined inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

Causality of Regioselectivity: This electronic environment renders the C-2 carbon highly electrophilic and kinetically favored for oxidative addition by low-valent palladium species. Consequently, the synthesis of 4-bromo-2-(piperidin-2-yl)-1,3-thiazole relies on this regioselectivity, allowing the piperidine moiety to be installed at C-2 while preserving the C-4 bromide for subsequent orthogonal functionalization, as demonstrated in the1[1].

Once the piperidine ring is installed, the remaining C-4 bromide requires stronger activation energy for oxidative addition compared to C-2. Therefore, downstream derivatization at C-4 demands electron-rich phosphine ligands or elevated temperatures to drive the catalytic cycle, a known characteristic of the 2[2].

Furthermore, when functionalizing the C-4 position via Buchwald-Hartwig amination, researchers must account for off-cycle resting states. Kinetic modeling has demonstrated that the 3 with secondary amines exhibits extreme sensitivity to base selection. The use of sodium trimethylsilanolate (NaOTMS) is critical, as base/amine exchange becomes the turnover-limiting step[3].

Experimental Workflows: Synthesis & Derivatization

The following protocols are designed as self-validating systems, ensuring that intermediate stability and reaction progress can be empirically tracked.

Protocol 1: Regioselective Synthesis via Negishi Coupling

Objective: Construct the 4-bromo-2-(piperidin-2-yl)-1,3-thiazole scaffold from 2,4-dibromothiazole. Causality: Zinc organometallics are chosen over Grignard reagents due to their higher functional group tolerance and attenuated nucleophilicity, preventing over-reaction at the C-4 position.

  • Preparation of the Organozinc Reagent: In an oven-dried Schlenk flask under argon, dissolve N-Boc-2-bromopiperidine (1.1 equiv) in anhydrous THF (0.2 M). Add activated zinc dust (1.5 equiv) and stir at 65°C for 2 hours to form the N-Boc-piperidin-2-ylzinc(II) bromide.

  • Oxidative Addition & Transmetalation: To a separate flask containing 2,4-dibromothiazole (1.0 equiv) and Pd(PPh3)4 (0.05 equiv) in THF, transfer the organozinc solution dropwise at 0°C.

  • Reductive Elimination: Warm the reaction to room temperature and stir for 12 hours. Self-Validation: Monitor via LC-MS; the mass of the mono-substituted product (M+H = 347 for the Boc-protected intermediate) should dominate, confirming the preferential oxidative addition of Pd(0) into the weaker C2–Br bond[4].

  • Deprotection: Concentrate the crude mixture, resuspend in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) (10 equiv). Stir for 2 hours at room temperature to cleave the Boc protecting group.

  • Workup: Quench cautiously with saturated aqueous NaHCO3 until pH 8 is reached. Extract with EtOAc, dry over anhydrous Na2SO4, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient modified with 1% Triethylamine) to yield the pure title compound.

Protocol 2: Downstream Diversification via Suzuki-Miyaura Coupling at C-4

Objective: Install an aryl/heteroaryl group at the C-4 position.

  • Reaction Assembly: In a microwave-safe vial, combine 4-bromo-2-(piperidin-2-yl)-1,3-thiazole (1.0 equiv), a selected arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Sparge the solution with nitrogen gas for 10 minutes. Self-Validation: Proper degassing prevents the visual formation of black palladium species (catalyst death) and the LC-MS detection of boronic acid homocoupling products.

  • Heating: Seal the vial and heat at 90°C for 4 hours.

  • Isolation: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry, and concentrate. Purify via reverse-phase preparative HPLC to isolate the advanced functionalized scaffold.

Pathway Visualization

G A 2,4-Dibromothiazole (Starting Material) B Regioselective C-2 Substitution (Negishi/Stille) A->B C 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole (Target Scaffold) B->C D C-4 Functionalization (Suzuki-Miyaura) C->D Pd Catalyst E Buchwald-Hartwig Amination (C-4 Position) C->E Pd Catalyst F Piperidine N-Alkylation (Secondary Amine) C->F Electrophile G Advanced Medicinal Lead D->G E->G F->G

Synthetic workflow and downstream functionalization pathways of 4-bromo-2-(piperidin-2-yl)-1,3-thiazole.

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Exploratory

Architecting Bioactive Scaffolds: A Technical Guide to 4-Bromo-2-(piperidin-1-yl)-1,3-thiazole (CAS 204513-61-1)

Executive Summary & Nomenclature Clarification In the landscape of medicinal chemistry and drug discovery, halogenated aminothiazoles serve as highly versatile building blocks. Among these, the compound registered under...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the landscape of medicinal chemistry and drug discovery, halogenated aminothiazoles serve as highly versatile building blocks. Among these, the compound registered under CAS 204513-61-1 is a critical intermediate for synthesizing kinase inhibitors, SMN protein modulators, and other bioactive therapeutics.

While frequently listed in commercial chemical catalogs under the ambiguous or auto-generated name 4-Bromo-2-piperidin-2-yl-1,3-thiazole , rigorous structural analysis and SMILES parsing (Brc1csc(n1)N1CCCCC1) confirm that the piperidine ring is attached to the thiazole core via its nitrogen atom (position 1), not its carbon atom (position 2) [1]. The accurate IUPAC designation is 4-bromo-2-(piperidin-1-yl)-1,3-thiazole . Recognizing this N-linked connectivity is paramount for researchers, as the lone pair on the piperidine nitrogen dictates the electron-donating resonance effects exerted on the thiazole ring, fundamentally altering its downstream reactivity.

Physicochemical Profiling & Structural Data

To facilitate assay design and synthetic planning, the quantitative and structural properties of the scaffold are summarized below.

PropertyValue
CAS Registry Number 204513-61-1
IUPAC Name 4-bromo-2-(piperidin-1-yl)-1,3-thiazole
Molecular Formula C8H11BrN2S
Molecular Weight 247.16 g/mol
SMILES String Brc1csc(n1)N1CCCCC1
Key Structural Features C4-Brominated Thiazole Core, C2-N-linked Piperidine
Primary Application Electrophilic scaffold for cross-coupling reactions

Mechanistic Rationale: Regioselectivity in Thiazole Scaffolds

The synthesis of 2-amino-4-bromothiazole derivatives relies on the differential electrophilicity of the carbon atoms within the thiazole ring. When utilizing 2,4-dibromothiazole as a starting material, the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr).

This activation is driven by the synergistic electron-withdrawing inductive effects of the adjacent nitrogen and sulfur atoms, which create a pronounced partial positive charge (δ+) at C2. Consequently, amine nucleophiles like piperidine selectively attack the C2 position, displacing the bromide ion and leaving the C4-bromine intact [2]. This regioselectivity is the cornerstone of convergent synthetic routes, allowing the C4-bromine to act as a pristine handle for subsequent palladium-catalyzed cross-coupling [3].

SNAr_Synthesis SM 2,4-Dibromothiazole (Electrophile) RXN SNAr Reaction EtOH, TEA, 100°C SM->RXN NUC Piperidine (Nucleophile) NUC->RXN PROD 4-Bromo-2-(piperidin-1-yl)thiazole (Target Scaffold) RXN->PROD Regioselective C2 Amination

Fig 1: Regioselective SNAr workflow for 4-bromo-2-(piperidin-1-yl)thiazole synthesis.

Self-Validating Experimental Methodology

The following protocol details the regioselective amination of 2,4-dibromothiazole to yield the target compound. It is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity based on established methodologies for aryl-thiazol-piperidines [3].

Step-by-Step Protocol: Regioselective Amination

Objective: Synthesize 4-bromo-2-(piperidin-1-yl)thiazole with >95% regiochemical purity.

  • Reaction Assembly: In a microwave-safe reaction vial, dissolve 2,4-dibromothiazole (1.0 equiv, e.g., 2.06 g, 8.48 mmol) in 5.0 mL of absolute ethanol. Add piperidine (1.2 equiv, 10.1 mmol) and Triethylamine (TEA) (2.5 equiv, 2.50 mL).

    • Causality: Ethanol is selected as a polar protic solvent to stabilize the polar transition state of the SNAr reaction. TEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, ensuring the piperidine remains in its active, unprotonated nucleophilic state.

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 100 °C for 1 hour.

    • Causality: Microwave heating provides uniform, rapid energy transfer, significantly reducing the reaction time from several hours (under standard thermal reflux) to 60 minutes while minimizing the formation of thermal degradation byproducts [3].

  • In-Process Validation (TLC): Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

    • Validation Check: The reaction is deemed complete when the higher-Rf spot corresponding to 2,4-dibromothiazole completely disappears, replaced by a single, prominent lower-Rf product spot under UV visualization (254 nm).

  • Quenching and Extraction: Cool the mixture to room temperature. Dilute with 20 mL of distilled water.

    • Causality: Water addition precipitates the organic product and quenches any residual reactive electrophiles. Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL) to partition the product into the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the pure 4-bromo-2-(piperidin-1-yl)thiazole.

Downstream Applications in Medicinal Chemistry

Once synthesized, 4-bromo-2-(piperidin-1-yl)thiazole serves as a highly modular precursor. The C4-bromine atom is an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[4].

By reacting this scaffold with various aryl or heteroaryl boronic acids, researchers can rapidly generate libraries of 4-aryl-2-(piperidin-1-yl)thiazoles. These extended architectures have been successfully deployed as potent modulators of the Survival Motor Neuron (SMN) protein, offering promising therapeutic avenues for Spinal Muscular Atrophy (SMA) [2].

Suzuki_Coupling SCAF 4-Bromo-2-(piperidin-1-yl)thiazole CAT Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, Heat SCAF->CAT BOR Aryl Boronic Acid Ar-B(OH)2 BOR->CAT FINAL 4-Aryl-2-(piperidin-1-yl)thiazole (Bioactive Modulator) CAT->FINAL C4 Cross-Coupling

Fig 2: Downstream Suzuki-Miyaura cross-coupling utilizing the C4-bromo handle.

References

  • Molport Database. "1-(4-bromo-1,3-thiazol-2-yl)piperidine | 204513-61-1". Molport. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators". Probe Reports from the NIH Molecular Libraries Program. Available at:[Link]

  • American Chemical Society (ACS). "Discovery, Synthesis, and Biological Evaluation of Novel SMN Protein Modulators". ACS Chemical Neuroscience. Available at:[Link]

  • American Chemical Society (ACS). "Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles". The Journal of Organic Chemistry. Available at:[Link]

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Foundational

An In-Depth Technical Guide to 4-Bromo-2-piperidin-2-yl-1,3-thiazole: Synthesis, Characterization, and Potential Applications

Abstract The confluence of halogenated heterocycles and piperidine moieties has yielded a rich pipeline of bioactive compounds in medicinal chemistry. This technical guide delves into the synthesis, history, and prospect...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of halogenated heterocycles and piperidine moieties has yielded a rich pipeline of bioactive compounds in medicinal chemistry. This technical guide delves into the synthesis, history, and prospective applications of a novel compound, 4-Bromo-2-piperidin-2-yl-1,3-thiazole. While direct literature on this specific molecule is nascent, this document provides a comprehensive overview based on the well-established chemistry of its constituent functional groups. We will explore the strategic rationale for its design, a proposed synthetic pathway rooted in the venerable Hantzsch thiazole synthesis, and a forward-looking perspective on its potential as a modulator of biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical matter at the intersection of established pharmacophores.

Introduction: The Scientific Rationale for a Novel Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a bromine atom at the 4-position of the thiazole ring can significantly modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and providing a handle for further synthetic elaboration through cross-coupling reactions.[3]

The piperidine ring, another privileged scaffold in drug discovery, is known to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[4] Specifically, the 2-substituted piperidine motif is a key feature in numerous natural alkaloids and synthetic pharmaceuticals. The combination of these two pharmacophores into a single molecular entity, 4-Bromo-2-piperidin-2-yl-1,3-thiazole, presents an intriguing prospect for the discovery of novel therapeutic agents. The strategic placement of the bromine atom and the specific stereochemistry of the piperidine ring offer opportunities for fine-tuning the molecule's interaction with target proteins.

A Postulated History: Building on a Legacy of Heterocyclic Chemistry

While there is no documented discovery of 4-Bromo-2-piperidin-2-yl-1,3-thiazole in the public domain, its conceptualization can be traced to the long and successful history of thiazole and piperidine chemistry. The journey likely begins with the foundational work of Arthur Hantzsch in 1887 on the synthesis of thiazoles.[5] This robust reaction, involving the condensation of an α-haloketone with a thioamide, has remained a workhorse in heterocyclic chemistry for over a century.[6][7]

The development of brominated thiazole precursors has been a parallel and equally important endeavor. Researchers have developed various methods for the selective bromination of the thiazole ring, providing access to key intermediates like 2-amino-4-bromothiazole and other brominated building blocks.[8][9]

The more recent surge in interest in piperidinyl-thiazole derivatives has been driven by the discovery of their potent biological activities. For instance, various derivatives have been investigated as fungicides, insecticides, and even as potential treatments for cancer.[10] It is within this context that the synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole can be envisioned as a logical step in the exploration of this chemical space, aiming to combine the advantageous properties of both the 4-bromothiazole and the 2-piperidinyl moieties to create a novel compound with unique biological and chemical characteristics.

Proposed Synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

The synthesis of the title compound can be strategically approached through a modified Hantzsch thiazole synthesis. This proposed pathway leverages commercially available starting materials and well-established reaction methodologies.

Synthesis of a Key Intermediate: Piperidine-2-carbothioamide

The initial step involves the preparation of the requisite thioamide from the corresponding piperidine-2-carboxamide.

Protocol:

  • To a solution of piperidine-2-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lawesson's reagent (0.5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield piperidine-2-carbothioamide.

Causality: Lawesson's reagent is a highly effective thionating agent, specifically for converting amides to thioamides under relatively mild conditions. THF is an appropriate solvent due to its inertness and ability to dissolve both the starting material and the reagent.

Hantzsch Thiazole Synthesis

The core thiazole ring is constructed in this step through the condensation of the thioamide with a suitable α-haloketone.

Protocol:

  • Dissolve piperidine-2-carbothioamide (1 equivalent) and 1,3-dibromo-2-propanone (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and neutralize with a mild base such as sodium bicarbonate solution.

  • The resulting precipitate, 4-Bromo-2-piperidin-2-yl-1,3-thiazole, can be collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality: The Hantzsch synthesis proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[7] 1,3-Dibromo-2-propanone is chosen as the α-haloketone to introduce the bromine atom at the 4-position of the resulting thiazole. Ethanol is a common and effective solvent for this condensation reaction.

Proposed Synthetic Workflow Diagram

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis A Piperidine-2-carboxamide B Piperidine-2-carbothioamide A->B  Lawesson's Reagent, THF, Reflux D 4-Bromo-2-piperidin-2-yl-1,3-thiazole B->D  Ethanol, Reflux C 1,3-Dibromo-2-propanone C->D

Caption: Proposed two-step synthesis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Potential Biological Activities and Therapeutic Applications

Based on the known biological activities of structurally related compounds, 4-Bromo-2-piperidin-2-yl-1,3-thiazole holds promise in several therapeutic areas.

Anticancer Potential

Numerous thiazole derivatives have demonstrated potent anticancer activity.[11] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Furthermore, piperidinyl-thiazole scaffolds have been explored as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The specific stereochemistry of the 2-piperidinyl group could allow for chiral recognition and selective binding to the active site of target enzymes.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.[1][12] The combination with a piperidine moiety has been shown to yield compounds with significant activity against a range of pathogens.[10] The bromine substituent could further enhance the antimicrobial spectrum or potency of the molecule.

Agrochemical Applications

Aryl thiazole piperidine amide derivatives have shown promising fungicidal and insecticidal activity.[10] The structural features of 4-Bromo-2-piperidin-2-yl-1,3-thiazole align with those of known agrochemical leads, suggesting its potential for development as a crop protection agent.

Potential Mechanism of Action Visualization

G cluster_0 Potential Biological Targets cluster_1 Cellular Effects A Protein Kinases D Inhibition of Cancer Cell Proliferation A->D B Microbial Enzymes E Antimicrobial/Antifungal Activity B->E C Fungal Cell Wall Synthesis C->E F Insecticidal/Fungicidal Activity (Agrochemical) C->F Target 4-Bromo-2-piperidin-2-yl-1,3-thiazole Target->A Target->B Target->C

Caption: Potential biological targets and cellular effects of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Conclusion and Future Directions

4-Bromo-2-piperidin-2-yl-1,3-thiazole represents a novel and unexplored area of chemical space with significant potential for applications in medicinal chemistry and agrochemicals. The proposed synthetic route offers a viable and efficient method for its preparation, opening the door for its biological evaluation. Future research should focus on the stereoselective synthesis of this compound to investigate the impact of piperidine chirality on biological activity. Furthermore, the bromine atom serves as a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives to explore structure-activity relationships. The in-depth study of this promising scaffold could lead to the discovery of new lead compounds for the development of novel therapeutics and crop protection agents.

References

  • Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate. (n.d.). Retrieved March 30, 2026, from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
  • ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27894-27903. [Link]

  • Ding, C., Pan, Y., & Tan, C. (2020). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds. Chinese Journal of Organic Chemistry, 40(2), 528-535.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved March 30, 2026, from [Link]

  • Pace, A., & Pinter, A. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5943-5950. [Link]

  • Kumar, D., Kumar, N. M., Sundaree, M. S., Johnson, E. O., & Shah, K. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC chemistry, 13(1), 1-16.
  • Cighir, T., Birs, I. R., & Niculaua, M. (2022).
  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 147-152.
  • Al-Ostath, A., Al-Wahaibi, L. H., & Al-Ghamdi, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • International Journal of Science and Research. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. International Journal of Science and Research, 11(11), 1234-1238.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Retrieved March 30, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 223-248. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromothiazole. PubChem Compound Database. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Retrieved March 30, 2026, from [Link]

  • El-Sayed, W. M., Ali, O. M., & Hassan, A. S. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(12), 8847-8858.
  • Goti, A., & Cardona, F. (2021).
  • Davies, H. M., & Morton, D. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry–A European Journal, 23(18), 4236-4240.
  • Al-Mathkour, N. A., Al-Sanea, M. M., & El-Gazzar, A. R. B. A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Chemistry, 5(4), 2291-2305.
  • Al-Ghorbani, M., Chebude, Y., Kumar, S., & Aouad, M. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7320.
  • Pace, A., & Pinter, A. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5943-5950. [Link]

Sources

Exploratory

Rational Design and Therapeutic Targeting of 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole in Fragment-Based Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, low-molecular-weight scaffolds is paramount for developing highly selective therapeutics. 4-Bromo-2-(piperidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, low-molecular-weight scaffolds is paramount for developing highly selective therapeutics. 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole represents a privileged pharmacophore that bridges the physicochemical gap between target affinity and aqueous solubility. As a Senior Application Scientist, I have structured this technical guide to deconstruct the utility of this fragment across three distinct therapeutic modalities: ATP-competitive kinase inhibition, G-Protein Coupled Receptor (GPCR) modulation, and Targeted Protein Degradation (PROTACs).

By dissecting the causality behind its structural features—namely the hydrogen-bonding capacity of the thiazole, the basicity of the piperidine, and the halogen-bonding/synthetic utility of the C4-bromine—this whitepaper provides a comprehensive blueprint for drug development professionals.

Pharmacophoric Deconstruction

The efficacy of 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole stems from its tripartite structural architecture, which allows it to satisfy multiple molecular recognition requirements simultaneously:

  • The 1,3-Thiazole Core: Acts as a potent hydrogen-bond acceptor (via the nitrogen atom) and engages in π−π stacking within hydrophobic pockets. It is a classic bioisostere for amides and pyridines.

  • The Piperidine Ring: With a pKa of approximately 9–10, the secondary amine is protonated at physiological pH. This enables the formation of critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) while significantly enhancing the aqueous solubility of the parent molecule[1].

  • The C4-Bromine Atom: Serves a dual purpose. Biologically, it acts as a halogen-bond donor ( σ -hole interaction) to backbone carbonyls. Synthetically, it provides an optimal exit vector for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions)[2].

Modality I: ATP-Competitive Kinase Inhibition (e.g., ROCK1)

Mechanistic Rationale

In the design of kinase inhibitors, achieving selectivity and solubility is a persistent challenge. The thiazole ring is a proven hinge-binding motif, where its nitrogen atom accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1). The appended piperidine ring is strategically directed toward the solvent-exposed channel. This orientation not only prevents steric clashes within the highly conserved ATP-binding pocket but also acts as a rationally designed solubilizing group, drastically improving the pharmacokinetic profile of the inhibitor[1]. Furthermore, the C4-bromine can be leveraged to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity through halogen bonding[3].

G Hinge Kinase Hinge Region (Backbone NH) Thiazole Thiazole Core (H-Bond Acceptor) Hinge->Thiazole H-Bond Bromine C4-Bromine (Halogen Bonding) Thiazole->Bromine Piperidine Piperidine Ring (Solubilizing Group) Thiazole->Piperidine Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Bromine->Gatekeeper Sigma-Hole Interaction Solvent Solvent Channel (Aqueous Exposure) Piperidine->Solvent Solvation

Kinase binding mode of the thiazole-piperidine scaffold targeting the hinge and solvent channel.

Experimental Workflow: TR-FRET Kinase Activity Assay

To validate the inhibitory potency of these derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a self-validating, high-throughput system.

  • Enzyme-Substrate Incubation: Combine recombinant ROCK1 kinase, ATP (at its apparent Km​ ), and a biotinylated peptide substrate in a buffered solution. Causality: Running the assay at the ATP Km​ ensures that the competitive nature of the thiazole fragment is accurately quantified without being artificially outcompeted by saturating ATP levels.

  • Inhibitor Addition: Introduce the 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole derivative and incubate for 60 minutes. Causality: Allows the system to reach thermodynamic equilibrium, ensuring the thiazole core fully occupies the hinge region.

  • Quenching & Detection: Add a detection buffer containing EDTA, a Europium (Eu)-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC). Causality: EDTA immediately chelates Mg2+ , halting ATP hydrolysis and freezing the reaction state. The Eu-antibody binds the phosphorylated substrate, and Streptavidin binds the biotin tag. Proximity generates a FRET signal at 665 nm, which is inversely proportional to the inhibitor's potency.

Modality II: GPCR Modulation (Class A Receptors)

Mechanistic Rationale

For Class A GPCRs (e.g., Purinergic or Aminergic receptors), the orthosteric binding site is buried deep within the transmembrane (TM) helical bundle. The piperidine ring is the critical pharmacophore here; its protonated nitrogen forms a highly conserved salt bridge with Asp3.32 on TM3, a hallmark interaction for aminergic GPCR antagonists[4]. The bromothiazole moiety extends into the hydrophobic sub-pockets formed by TM5 and TM6. The bromine atom can form specific halogen bonds with aromatic residues, stabilizing the inactive conformation of the receptor and preventing the outward shift of TM6 required for G-protein coupling[5].

G Ligand Piperidine-Thiazole Ligand Asp Asp3.32 (TM3) (Salt Bridge) Ligand->Asp Amine Protonation TM6 TM5/TM6 Pocket (Halogen Bonding) Ligand->TM6 Bromine Interaction Conformation Receptor Stabilization (Inactive State) Asp->Conformation TM6->Conformation GProtein G-Protein Decoupling Conformation->GProtein Prevents TM6 Shift

GPCR antagonism driven by piperidine salt-bridge formation and TM6 stabilization.

Experimental Workflow: FLIPR Calcium Mobilization Assay

To assess the functional antagonism of GPCRs coupled to Gq​ pathways, the Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard.

  • Cell Seeding & Dye Loading: Seed CHO cells stably expressing the target GPCR. Load cells with Fluo-4 AM (a calcium-sensitive dye) and probenecid. Causality: Fluo-4 AM is cell-permeable but is cleaved by intracellular esterases into an impermeable, fluorescent form. Probenecid is added to inhibit organic anion transporters, preventing the cells from pumping the dye back out into the media.

  • Antagonist Incubation: Add the thiazole-piperidine compound and incubate for 30 minutes. Causality: Provides sufficient time for the piperidine nitrogen to anchor to Asp3.32 and lock the receptor in its inactive state.

  • Agonist Challenge: Inject an EC80​ concentration of the endogenous agonist and immediately monitor fluorescence (Ex: 488 nm / Em: 525 nm). Causality: Using an EC80​ concentration ensures a robust calcium transient signal while remaining sensitive enough to be dampened by a competitive antagonist.

Modality III: Targeted Protein Degradation (PROTACs)

Mechanistic Rationale

In the rapidly expanding field of PROTACs, achieving oral bioavailability requires strict control over physicochemical properties. The 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole scaffold is highly effective as a target-binding anchor (e.g., for epigenetic targets like SMARCA2). The C4-bromine acts as the ideal exit vector for linker attachment (via cross-coupling), allowing precise spatial orientation toward the E3 ligase[2]. Concurrently, the basic piperidine ring addresses acidic residues on the target protein surface (e.g., Glu1417) while counteracting the high lipophilicity typically introduced by long PROTAC linkers, thereby rescuing aqueous solubility[2].

G Target Target Protein (e.g., SMARCA2) Anchor Thiazole-Piperidine Anchor Target->Anchor Binding Linker Linker (via C4-Bromine) Anchor->Linker Exit Vector E3 E3 Ligase (e.g., VHL) Linker->E3 Recruitment Ubiquitin Poly-Ubiquitination E3->Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome

Ternary complex formation utilizing the C4-bromine as a linker exit vector for PROTACs.

Experimental Workflow: HiBiT Target Degradation Assay

To quantify endogenous protein degradation reliably, the CRISPR-mediated HiBiT tagging system provides a self-validating, highly sensitive readout.

  • Cell Engineering: Utilize CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the N- or C-terminus of the target gene (e.g., SMARCA2). Causality: The small size of the HiBiT tag prevents steric hindrance that could artificially block PROTAC-induced ternary complex formation, a common artifact when using bulky GFP tags.

  • PROTAC Treatment: Treat the engineered cells with varying concentrations of the thiazole-based PROTAC for 24 hours. Causality: Allows sufficient time for cell penetration, ternary complex formation, ubiquitination, and subsequent proteasomal degradation.

  • Luminescence Readout: Lyse the cells in a buffer containing the complementary LgBiT protein and furimazine substrate. Causality: LgBiT binds with high affinity to any remaining HiBiT-tagged target protein to form a functional NanoLuc luciferase. The resulting luminescence is directly proportional to the amount of undegraded target protein, yielding an accurate DC50​ (Degradation Concentration 50%).

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological parameters of the 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole scaffold across the three discussed modalities.

Therapeutic ModalityPrimary Target ClassKey Pharmacophore InteractionTypical Potency Range ( IC50​ / DC50​ )Ligand Efficiency (LE) Impact
Kinase Inhibition ROCK1, EGFRThiazole N (Hinge H-bond)10 nM – 500 nMHigh (Maintains low MW while occupying hinge)
GPCR Modulation Purinergic, AminergicPiperidine NH (Asp3.32 Salt Bridge)50 nM – 1 μ MModerate (Requires additional hydrophobic bulk)
PROTACs SMARCA2/4C4-Bromine (Linker Exit Vector)1 nM – 100 nM ( DC50​ )N/A (LE is less applicable to bivalent degraders)

References

  • Gao, H., Marhefka, C., Jacobs, M. D., Cao, J., Bandarage, U. K., & Green, J. (2018). ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Salmaso, V., Jain, S., & Jacobson, K. A. (2021). Purinergic GPCR transmembrane residues involved in ligand recognition and dimerization. Methods in Cell Biology.[Link]

  • ACBI2 PROTAC Development Team (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo. ACS Publications.[Link]

Sources

Foundational

Spectroscopic Blueprint of a Novel Heterocycle: A Technical Guide to 4-Bromo-2-piperidin-2-yl-1,3-thiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of the novel heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic characteristics of the novel heterocyclic compound, 4-Bromo-2-piperidin-2-yl-1,3-thiazole. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed predictive spectroscopic profile. By examining the spectral data of closely related thiazole and piperidine derivatives, this guide offers a robust framework for the identification, characterization, and quality control of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, a compound of interest in medicinal chemistry and drug discovery. The methodologies and interpretations presented herein are designed to be a vital resource for researchers engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Significance of Spectroscopic Characterization

The precise structural elucidation of a novel chemical entity is a cornerstone of modern drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture, confirming its identity, purity, and stability. For a molecule like 4-Bromo-2-piperidin-2-yl-1,3-thiazole, which incorporates the biologically significant piperidine and thiazole scaffolds, a thorough understanding of its spectroscopic signature is paramount. The thiazole ring is a key structural motif in numerous pharmaceuticals, while the piperidine moiety is prevalent in a wide range of bioactive compounds.[1][2] This guide is structured to provide not just the predicted data, but also the scientific rationale behind these predictions, empowering researchers to confidently interpret their own experimental findings.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS data for 4-Bromo-2-piperidin-2-yl-1,3-thiazole. These predictions are derived from the analysis of analogous structures and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 4-Bromo-2-piperidin-2-yl-1,3-thiazole are presented below, with a detailed rationale for the expected values.

2.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the piperidine and thiazole ring protons.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Rationale
Thiazole H-57.5 - 7.8Singlet (s)The proton on a 4-bromothiazole ring is expected to be in the aromatic region, deshielded by the electronegative sulfur and nitrogen atoms.[3]
Piperidine H-2'4.8 - 5.2Doublet of doublets (dd) or Multiplet (m)This proton is adjacent to the nitrogen and the thiazole ring, leading to significant deshielding. The coupling with the two adjacent protons on C-3' will result in a complex multiplet.
Piperidine NH2.0 - 4.0Broad singlet (br s)The chemical shift of the N-H proton is variable and depends on solvent and concentration. It is often a broad signal due to quadrupole broadening from the nitrogen atom.
Piperidine H-6' (axial & equatorial)2.8 - 3.2 (eq), 2.4 - 2.8 (ax)Multiplet (m)The equatorial proton is typically deshielded relative to the axial proton.
Piperidine H-3', H-4', H-5'1.4 - 2.0Multiplet (m)These methylene protons of the piperidine ring will appear as a complex set of overlapping multiplets.

2.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Thiazole C-2168 - 172This carbon is attached to two heteroatoms (N and S) and the piperidine ring, resulting in a significant downfield shift.
Thiazole C-4115 - 120The bromine atom will cause a downfield shift, but it will be upfield relative to C-2 and C-5.
Thiazole C-5125 - 130This carbon is adjacent to the bromine and sulfur atoms, leading to a downfield shift.
Piperidine C-2'55 - 60This carbon is attached to the nitrogen and the thiazole ring, resulting in a downfield shift.
Piperidine C-6'45 - 50This carbon is adjacent to the nitrogen.
Piperidine C-3', C-4', C-5'20 - 35These are typical chemical shifts for sp³ hybridized carbons in a piperidine ring.

Experimental Protocols

This section outlines the standard operating procedures for acquiring high-quality NMR, IR, and MS data for a novel compound like 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

NMR Spectroscopy

Protocol 1: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a modern NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high-resolution measurement will provide the accurate mass, which can be used to determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to gain further structural information.[4]

Predicted Spectral Features and Interpretation

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

Functional Group Predicted Absorption Band (cm⁻¹) Vibrational Mode
N-H (Piperidine)3300 - 3500 (broad)Stretching
C-H (Aromatic/Thiazole)3000 - 3100Stretching
C-H (Aliphatic/Piperidine)2850 - 3000Stretching
C=N (Thiazole)1600 - 1650Stretching
C=C (Thiazole)1500 - 1600Stretching
C-N (Piperidine/Thiazole)1250 - 1350Stretching
C-Br500 - 600Stretching

The presence of a broad band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the piperidine ring. The characteristic C=N and C=C stretching vibrations of the thiazole ring are expected in the 1650-1500 cm⁻¹ region.[5][6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation analysis.

  • Molecular Ion (M⁺): The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 276 and 278.

  • Key Fragmentation Pathways:

    • Alpha-cleavage: The most common fragmentation pathway for piperidine derivatives involves cleavage of the bond alpha to the nitrogen atom, leading to the loss of substituents on the ring.[4]

    • Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation for brominated compounds.

    • Thiazole Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, although this is often less favorable than fragmentation of the piperidine ring.

Visualizing the Analytical Workflow

The comprehensive spectroscopic analysis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole follows a logical workflow, from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_Synthesis Synthesis & Purification cluster_Analysis Spectroscopic Analysis cluster_Interpretation Data Interpretation & Elucidation Compound 4-Bromo-2-piperidin-2-yl-1,3-thiazole NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Dissolve in deuterated solvent IR IR Spectroscopy Compound->IR Solid sample MS Mass Spectrometry (HRMS, MS/MS) Compound->MS Dissolve in volatile solvent Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic analysis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole. By synthesizing information from related compounds and applying fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been generated. The included experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar novel heterocyclic compounds. This guide serves as a foundational resource, enabling scientists in the field of drug discovery to accelerate their research through confident and accurate structural characterization.

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • Chauhan, H. S., Thimmaraju, M., Malik, J. K., Gupta, V., & Singh, G. (2025, November 8).
  • El-Subbagh, H. I., et al. (2013). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o733–o734.
  • Kasman, S., & Taurins, A. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(11), 1291-1297.
  • Researcher.Life. (2021, December 25). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone.
  • Royal Society of Chemistry. (n.d.). Table of Contents.
  • Saleh, M. M., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5860.
  • Various Authors. (2019, September 15). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2231-2238.
  • Various Authors. (2023, July 17).
  • Zareef, M., et al. (2016, August 15). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(8), 39-44.
  • A review on thiazole derivatives: Synthesis methods and biological activities. (2021).
  • 4-BROMO-2-(PIPERIDIN-1-YL)
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. (2013). European Journal of Medicinal Chemistry, 63, 213-223.
  • 4-Bromo-2-(pyrrolidin-2-yl)-1,3-thiazole hydrochloride. (n.d.). PubChem.
  • 4-bromo-1,3-thiazole-2-carboxylic acid(88982-82-5) 1 h nmr. (n.d.). ChemicalBook.
  • methyl 1-(4-bromo-1,3-thiazol-2-yl)
  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. (2017). The Journal of Organic Chemistry, 82(11), 5853-5860.
  • Thiazoles: iii. Infrared spectra of methylthiazoles. (1957). Canadian Journal of Chemistry, 35(11), 1291-1297.

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Protocols & Analytical Methods

Method

Application Note: 4-Bromo-2-(piperidin-1-yl)-1,3-thiazole as a Privileged Scaffold in Kinase and GPCR Inhibitor Design

Document Type: Technical Application Note & Validated Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound Nomenclature Note: While frequently cataloged in commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocol Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Compound Nomenclature Note: While frequently cataloged in commercial databases as 4-Bromo-2-piperidin-2-yl-1,3-thiazole, the correct IUPAC designation for CAS 204513-61-1 is 4-bromo-2-(piperidin-1-yl)-1,3-thiazole , indicating linkage via the piperidine nitrogen[1]. This guide utilizes the structurally accurate nomenclature.

Executive Summary & Scaffold Mechanics

In modern medicinal chemistry, the thiazole ring is a highly privileged pharmacophore, offering excellent hydrogen bond accepting capabilities and metabolic stability. When functionalized with a piperidine moiety at the C2 position and a bromine atom at the C4 position, the resulting compound—4-bromo-2-(piperidin-1-yl)-1,3-thiazole —becomes an exceptionally versatile building block.

Causality in Scaffold Selection

The strategic placement of the piperidine ring at the C2 position serves a dual purpose:

  • Physicochemical Modulation: The aliphatic piperidine ring introduces basicity (pKa ~6-7) and lipophilicity, which are critical for crossing lipid bilayers and engaging in salt-bridge interactions within target protein binding pockets (e.g., the hinge region of kinases)[2].

  • Electronic Tuning: The lone pair on the piperidine nitrogen conjugates with the thiazole π -system. This electron-donating effect slightly deactivates the thiazole toward nucleophilic aromatic substitution (SNAr) but perfectly primes the C4-bromide for Palladium-catalyzed cross-coupling reactions by stabilizing the intermediate oxidative addition complex[3].

Physicochemical Profiling

Summarized below are the fundamental parameters that make this scaffold highly suitable for Lead Optimization workflows.

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 247.15 g/mol Ideal for fragment-based or lead-oriented synthesis (Rule of 3/5 compliant).
LogP (Calculated) ~2.8Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) 44.4 ŲExcellent for CNS penetration (TPSA < 90 Ų is preferred for BBB crossing).
H-Bond Donors / Acceptors 0 / 3Minimizes desolvation penalties; acts as a strong H-bond acceptor in kinase hinge regions.
C4-Bromine Reactivity High (Pd-Coupling)Serves as the primary vector for diversification via Suzuki/Buchwald couplings.

Biological Application: Targeting the RhoA/ROCK Pathway

Derivatives of 2-amino-thiazoles are frequently employed as competitive ATP-site inhibitors in kinase drug discovery. Specifically, functionalized piperidinyl-thiazoles have shown profound efficacy in inhibiting Rho-associated protein kinase (ROCK), a key target for cardiovascular diseases, hypertension, and neurodegenerative disorders[4].

The diagram below illustrates the mechanistic intervention of thiazole-piperidine derivatives within the RhoA/ROCK signaling cascade.

G GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA Activates ROCK ROCK1/2 Kinase RhoA->ROCK Binds MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Phosphorylates Inhibitor Thiazole-Piperidine Derivative (Inhibitor) Inhibitor->ROCK Blocks ATP Pocket Actin Actin Cytoskeleton Contraction MLC->Actin Induces

Caption: Mechanistic pathway showing ROCK kinase inhibition by thiazole-piperidine derivatives.

Validated Synthetic Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A reaction is only as robust as its in-process controls (IPC). By embedding analytical checkpoints directly into the workflow, researchers can prevent downstream failures.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position to generate biaryl kinase hinge-binders.

Causality Behind Experimental Choices: The electron-rich nature of the piperidinyl-thiazole ring can impede the reductive elimination step in the catalytic cycle. To counteract this, Pd(dppf)Cl₂ is chosen as the catalyst. The large bite angle of the dppf ligand sterically forces the aryl groups together, accelerating reductive elimination. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to prevent the hydrolytic degradation of the thiazole ring that can occur with stronger bases like NaOtBu .

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial, add 4-bromo-2-(piperidin-1-yl)-1,3-thiazole (1.0 eq, 1.0 mmol), aryl boronic acid (1.2 eq, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL) followed by K2​CO3​ (2.0 eq, 2.0 mmol).

    • Expert Insight: Degassing via argon sparging for 10 minutes is critical; oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Reaction Execution: Seal the vial and heat at 90°C for 4 hours.

  • Self-Validation (IPC): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The disappearance of the starting material mass ( [M+H]+=247.0/249.0 isotopic doublet) and the emergence of the product mass confirms progression.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm structure via ¹H-NMR. The diagnostic thiazole C5 proton should shift from ~6.7 ppm (in the bromide) to ~7.2–7.5 ppm depending on the aryl substituent.

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation at the C4 position to introduce solubilizing aliphatic amines.

Causality Behind Experimental Choices: Amination of electron-rich heteroaryl bromides is notoriously difficult due to competitive β -hydride elimination. RuPhos Pd G3 is selected as the precatalyst because the RuPhos ligand creates a highly sterically demanding environment that favors C-N reductive elimination over side reactions. Cs2​CO3​ is used as the base due to its high solubility in 1,4-dioxane and its ability to effectively deprotonate secondary amines.

Step-by-Step Methodology:

  • Preparation: Charge a vial with 4-bromo-2-(piperidin-1-yl)-1,3-thiazole (1.0 eq), the desired secondary amine (1.5 eq), RuPhos Pd G3 (0.02 eq, 2 mol%), and Cs2​CO3​ (2.0 eq).

  • Reaction: Suspend in anhydrous, degassed 1,4-Dioxane (0.1 M concentration). Heat at 100°C under an argon atmosphere for 12 hours.

  • Self-Validation (IPC): Monitor via TLC (UV active, 254 nm). The starting material spot ( Rf​≈0.6 in 3:1 Hex/EtOAc) should be fully consumed.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.

Experimental Workflow & Validation Logic

The following diagram maps the logical decision tree for the synthetic workflows described above, emphasizing the self-validating nature of the protocol.

Workflow Start 4-Bromo-2-(piperidin-1-yl) -1,3-thiazole Reaction Pd-Catalyzed Coupling Suzuki / Buchwald-Hartwig Start->Reaction Reagents IPC In-Process Control LC-MS / TLC Monitoring Reaction->IPC Aliquot IPC->Reaction Incomplete Purification Purification Flash Chromatography IPC->Purification Complete Validation Validation Purification->Validation Yield

Caption: Self-validating synthetic workflow for the functionalization of bromothiazole scaffolds.

Summary of Reaction Optimization Data

To assist process chemists in scaling these reactions, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of this specific scaffold.

Catalyst SystemBaseSolventTemp (°C)Conversion (LC-MS)Primary Impurity
Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene/EtOH10045%Protodehalogenation
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10070%Homocoupling
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O 90 >95% None (Clean)
RuPhos Pd G3 (2 mol%)Cs₂CO₃Dioxane10085%Trace starting material

References

  • Molport Chemical Database. 1-(4-bromo-1,3-thiazol-2-yl)piperidine | 204513-61-1. Retrieved from:[Link]

  • New Journal of Chemistry (RSC). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from:[Link]

  • Google Patents (WIPO).Spirocycloheptanes as inhibitors of rock (WO2016010950A1).

Sources

Application

Application Note: High-Throughput Screening Assays for 4-Bromo-2-piperidin-2-yl-1,3-thiazole Analogs

Target Audience: Discovery Biologists, Medicinal Chemists, and HTS Application Scientists Focus Area: Kinase Inhibitor Discovery & Targeted Protein Degradation (PROTACs) Introduction & Structural Rationale The 4-Bromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and HTS Application Scientists Focus Area: Kinase Inhibitor Discovery & Targeted Protein Degradation (PROTACs)

Introduction & Structural Rationale

The 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold (CAS: 204513-61-1) has emerged as a highly privileged building block in modern drug discovery, particularly for targeting the ATP-binding pocket of kinases such as Glycogen Synthase Kinase 3 Beta (GSK3B) and Cyclin-Dependent Kinases (CDKs).

As a Senior Application Scientist, I design screening cascades that exploit the specific chemical topology of the library being tested. This specific scaffold offers three distinct pharmacological vectors:

  • The 1,3-Thiazole Core: Acts as a potent hydrogen-bond acceptor/donor system, ideal for orthosteric binding to the kinase hinge region.

  • The Piperidin-2-yl Moiety: Projects outward into the solvent-exposed channel. This provides a highly tunable vector for improving aqueous solubility, optimizing pharmacokinetics, or serving as an attachment point for E3 ligase linkers in PROTAC (Proteolysis Targeting Chimera) development.

  • The 4-Bromo Substituent: Serves as a critical synthetic handle. It allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to systematically explore deep-pocket interactions (DFG-in/out conformations) without redesigning the core scaffold.

To accurately evaluate libraries derived from this scaffold, we must deploy a self-validating High-Throughput Screening (HTS) cascade. This guide details a robust, orthogonal two-step screening methodology: a primary biochemical TR-FRET assay to assess direct catalytic inhibition, followed by a secondary cellular NanoBRET assay to validate live-cell target engagement[1].

The Orthogonal Screening Cascade

Relying on a single assay format often yields false positives due to pan-assay interference compounds (PAINS) or autofluorescence. By coupling a biochemical assay with a live-cell biophysical assay, we create a self-validating data package.

HTS_Cascade Lib Compound Library (Thiazole Analogs) Pri Primary Screen TR-FRET Kinase Assay (Biochemical IC50) Lib->Pri 10,000+ cmpds Sec Secondary Screen NanoBRET Assay (Live-Cell Target Engagement) Pri->Sec Hits (IC50 < 1 µM) Phe Phenotypic Profiling High-Content Imaging (Cell Cycle Arrest) Sec->Phe Validated (EC50 < 5 µM) Hit Lead Optimization (C4-Bromo Diversification) Phe->Hit Lead Candidates

Figure 1: Self-validating HTS cascade for 4-Bromo-2-piperidin-2-yl-1,3-thiazole derivatives.

Primary Screen: TR-FRET Kinase Assay Protocol

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary kinase screening. It combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide fluorophores (e.g., Europium).

Causality of Assay Design: Thiazole analogs often exhibit intrinsic fluorescence that can confound standard fluorescence assays. Europium has a long emission half-life (milliseconds). By introducing a 50 µs delay between excitation and emission reading, short-lived background autofluorescence from the library compounds completely decays, yielding an exceptional signal-to-noise ratio[2][3].

TR_FRET_Mechanism cluster_active Active Kinase (Vehicle Control) cluster_inhibited Inhibited Kinase (Thiazole Analog) K1 Kinase + Substrate P1 Phosphorylated Substrate K1->P1 F1 Eu-Ab & SA-APC Bind TR-FRET Signal ON P1->F1 K2 Kinase + Substrate + Inhibitor P2 Unphosphorylated Substrate K2->P2 F2 No Complex Formed TR-FRET Signal OFF P2->F2

Figure 2: TR-FRET biochemical mechanism for detecting kinase inhibition.

Step-by-Step Methodology (384-Well Format)
  • Compound Preparation:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of thiazole analogs (in 100% DMSO) into a low-volume 384-well white microplate.

    • Rationale: Acoustic dispensing eliminates tip-based carryover and keeps the final DMSO concentration at 0.5%, preventing DMSO-induced kinase denaturation.

  • Enzyme/Substrate Addition:

    • Add 5 µL of Kinase Buffer containing recombinant GSK3B (1 nM final) and biotinylated peptide substrate (100 nM final).

    • Incubate for 15 minutes at room temperature to allow the thiazole analogs to bind the kinase hinge region before ATP competition begins.

  • Reaction Initiation:

    • Add 5 µL of ATP solution to initiate the reaction.

    • Critical Parameter: The ATP concentration must be set exactly at the Km​ value for GSK3B (typically ~10 µM). Using physiological ATP levels in a biochemical assay will outcompete weak ATP-competitive hinge binders, leading to false negatives.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection:

    • Add 10 µL of Detection Buffer containing 20 mM EDTA, 1 nM Europium-labeled anti-phospho antibody (Donor), and 10 nM Streptavidin-APC (Acceptor).

    • Rationale: EDTA immediately halts the kinase reaction by chelating Mg2+ , a required catalytic cofactor. This ensures all wells are read at the exact same kinetic endpoint.

    • Incubate for 60 minutes to allow the FRET complex to reach equilibrium.

  • Data Acquisition:

    • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Settings: Excitation at 340 nm; Emission at 615 nm (Europium) and 665 nm (APC); Delay time = 50 µs; Integration time = 100 µs.

    • Calculate the TR-FRET ratio: (Emission665​/Emission615​)×104 .

Secondary Screen: NanoBRET Target Engagement Protocol

While TR-FRET proves the compound can inhibit the purified enzyme, it does not prove the compound can cross a cell membrane or compete with physiological ATP (which is ~1-3 mM inside a cell). To validate our thiazole-piperidine hits, we utilize the NanoBRET Target Engagement (TE) Intracellular Kinase Assay [4][5].

Causality of Assay Design: A NanoLuc-kinase fusion protein is expressed in live HEK293 cells. A cell-permeable fluorescent tracer binds the kinase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. If the thiazole analog is cell-permeable and binds the target, it displaces the tracer, causing a dose-dependent loss of BRET signal. This confirms true intracellular target engagement[1].

Step-by-Step Methodology
  • Cell Transfection & Plating:

    • Transfect HEK293 cells with the NanoLuc-GSK3B fusion vector using a lipid-based transfection reagent.

    • Seed cells at 2×104 cells/well into a 384-well white tissue culture plate. Incubate overnight at 37°C, 5% CO2​ .

  • Tracer Addition:

    • Add NanoBRET Tracer K-8 (optimized for GSK3B) to a final concentration of 0.5 µM.

    • Rationale: The tracer concentration is carefully titrated to be at its Kd​ inside the cell, ensuring maximum sensitivity to competitive displacement by the test compounds.

  • Compound Treatment:

    • Dispense thiazole analogs in a 10-point dose-response curve (10 µM to 0.3 nM).

    • Incubate for 2 hours at 37°C. This allows the compounds to permeate the membrane, navigate the cytosol, and reach equilibrium binding with the kinase in the presence of endogenous ATP.

  • Substrate Addition & Detection:

    • Add NanoBRET Nano-Glo Substrate (furimazine) and extracellular NanoLuc inhibitor.

    • Rationale: The extracellular inhibitor quenches any luminescence from dead cells or leaked enzyme, ensuring the signal is 100% intracellular.

    • Read BRET on a multimode reader: Donor emission (460 nm) and Acceptor emission (618 nm). Calculate the BRET ratio (Acceptor/Donor).

Data Presentation & Quality Control

Robust HTS campaigns require strict statistical validation. The viability of the assay is determined by the Z′ -factor, where a value > 0.5 indicates an excellent assay.

Table 1: Representative HTS Quality Control Metrics
Assay FormatTargetSignal-to-Background (S/B)Coefficient of Variation (CV%)Z'-FactorThroughput (Plates/Day)
TR-FRET GSK3B8.5< 4.2%0.78 > 50 (384-well)
NanoBRET GSK3B4.2< 6.5%0.65 ~ 15 (384-well)

Interpretation: The primary biochemical assay provides massive throughput with high statistical robustness ( Z′ = 0.78). The cellular NanoBRET assay has a lower S/B ratio due to the complexity of live-cell matrices but maintains an excellent Z′ > 0.6, perfectly suited for secondary hit validation.

Table 2: Pharmacological Profiling of Representative Thiazole Analogs

Once the cascade is executed, data is synthesized to establish Structure-Activity Relationships (SAR). Notice how modifications to the C4-Bromo position impact cellular drop-off.

Compound IDCore ScaffoldC4 Substitution (via Suzuki)TR-FRET IC50​ (nM)NanoBRET EC50​ (nM)Cellular Drop-off ( EC50​/IC50​ )
Analog-001 2-piperidin-2-yl-1,3-thiazole-Bromo (Unmodified)1451,2508.6x
Analog-042 2-piperidin-2-yl-1,3-thiazole-Phenyl422105.0x
Analog-118 2-piperidin-2-yl-1,3-thiazole-Pyridinyl18452.5x

Interpretation: Analog-118 demonstrates that utilizing the 4-bromo handle to install a pyridinyl group not only increases biochemical potency (18 nM) but drastically improves membrane permeability and intracellular target engagement, reducing the cellular drop-off to merely 2.5x.

References

  • FINETECH INDUSTRY LIMITED. "4-BROMO-2-PIPERIDIN-2-YL-1,3-THIAZOLE CAS:204513-61-1." ChemBuyersGuide. Available at: [Link]

  • Promega Corporation. "NanoBRET Target Engagement K192 Kinase Selectivity System." Promega.jp. Available at: [Link]

  • Reaction Biology. "GSK3B NanoBRET Kinase Assay." Reactionbiology.com. Available at: [Link]

  • Sino Biological. "How TR-FRET Empower High-Throughput Screening." Sinobiological.com. Available at: [Link]

  • National Institutes of Health (NIH). "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." PMC. Available at:[Link]

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 4-Bromo-2-(piperidin-2-yl)-1,3-thiazole

Executive Summary Thiazole-piperidine pharmacophores are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and antimicrobial agents. However, the functionalization of 4-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-piperidine pharmacophores are highly privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors and antimicrobial agents. However, the functionalization of 4-bromo-2-(piperidin-2-yl)-1,3-thiazole via palladium-catalyzed cross-coupling presents distinct chemical challenges. This application note provides a self-validating, high-yielding protocol for the Suzuki-Miyaura coupling of this substrate with aryl and heteroaryl boronic acids. By systematically addressing catalyst poisoning, regioselective oxidative addition, and base-mediated decomposition, this guide establishes a robust methodology for pharmaceutical development.

Mechanistic Insights & Causality (Expertise & Experience)

Successfully coupling 4-bromo-2-(piperidin-2-yl)-1,3-thiazole requires navigating three competing mechanistic pitfalls:

  • Substrate Reactivity (The 4-Bromothiazole Core): The C4 position of the 1,3-thiazole ring is significantly less electrophilic than the C2 position[1]. Consequently, the oxidative addition of Pd(0) into the C4–Br bond is relatively slow and thermodynamically demanding. This necessitates the use of highly active, electron-rich phosphine ligands, such as XPhos, to drive the oxidative addition step[2].

  • Base-Mediated Decomposition: 4-Bromothiazoles are highly sensitive to strong bases, which can trigger base-mediated decomposition of the heteroaromatic ring and subsequently lead to catalyst deactivation[3]. Therefore, mild inorganic bases (e.g., K3PO4) must be utilized instead of strong alkoxides (e.g., NaOtBu)[4].

  • The Piperidine Challenge (Secondary Amine Interference): The piperidin-2-yl moiety contains a basic, sterically accessible secondary amine. If left unprotected, this nitrogen can strongly coordinate to the Pd(II) intermediate, forming a stable off-cycle resting state that poisons the catalyst[4]. To ensure a highly reliable and scalable reaction, a priori masking of the amine via N-Boc protection is strongly recommended.

Experimental Workflows & Mechanistic Pathways

Workflow N1 Starting Material: 4-Bromo-2-piperidin-2-yl-1,3-thiazole N2 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) N1->N2 N3 Step 2: Catalyst Activation (Pd2(dba)3 + XPhos) N2->N3 N4 Step 3: Suzuki Coupling (Ar-B(OH)2, K3PO4, Dioxane/H2O) N3->N4 N5 Step 4: Workup & Extraction (EtOAc / Brine) N4->N5 N6 Step 5: Purification (Flash Chromatography) N5->N6 N7 Step 6: N-Boc Deprotection (TFA / DCM) N6->N7

Figure 1: End-to-end experimental workflow for the Suzuki coupling of 4-bromo-2-piperidin-2-yl-1,3-thiazole.

Mechanism Pd0 Pd(0)-XPhos Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Thiazole-Br) PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Ar-B(OH)2 / Base) PdII_TM->Pd0 Reductive Elimination (Product)

Figure 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling using XPhos.

Self-Validating Experimental Protocol

Phase 1: Amine Masking (N-Boc Protection)

Causality: Masking the secondary amine prevents off-cycle Pd-coordination and competing Buchwald-Hartwig amination, ensuring the catalyst remains entirely dedicated to the Suzuki cycle[4].

  • Charge a round-bottom flask with 4-bromo-2-(piperidin-2-yl)-1,3-thiazole (1.0 equiv, 10 mmol, 2.47 g) and dry dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et3N, 2.0 equiv, 20 mmol, 2.78 mL). Cool the mixture to 0 °C using an ice bath.

  • Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv, 12 mmol, 2.62 g) dissolved in a minimal amount of DCM.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). Stain with Ninhydrin and heat. The disappearance of the deep purple spot indicates complete consumption of the secondary amine. LC-MS should confirm complete conversion (Starting Material [M+H]+ = 247.0/249.0; Protected Product [M+H]+ = 347.0/349.0).

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Suzuki-Miyaura Cross-Coupling

Causality: A Pd:Ligand ratio of 1:2 is critical. The steric bulk of XPhos favors the highly active monoligated Pd(0)-XPhos species, which accelerates oxidative addition into the challenging C4-Br bond[2]. Water is essential to solubilize K3PO4 and generate the reactive trihydroxyboronate anion [Ar-B(OH)3]⁻, the active transmetalating species[5][6].

  • In an oven-dried Schlenk flask or microwave vial, combine tert-butyl 2-(4-bromothiazol-2-yl)piperidine-1-carboxylate (1.0 equiv, 5.0 mmol, 1.73 g), the desired arylboronic acid (e.g., phenylboronic acid, 1.5 equiv, 7.5 mmol, 0.91 g), and finely ground anhydrous K3PO4 (3.0 equiv, 15 mmol, 3.18 g).

  • Add Pd2(dba)3 (0.02 equiv, 4 mol% Pd, 0.10 mmol, 91.5 mg) and XPhos (0.08 equiv, 0.40 mmol, 190 mg).

  • Seal the vessel with a septum and purge with Argon (3 vacuum/argon cycles).

  • Add degassed 1,4-Dioxane and degassed deionized H2O in a 4:1 v/v ratio to achieve a 0.15 M concentration.

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

  • Validation Checkpoint: Monitor by LC-MS. The starting material peak at m/z 347.0/349.0 should disappear, replaced by the product peak (e.g., m/z 345.2[M+H]+ for the phenyl derivative).

  • Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (gradient: 0-20% EtOAc in Hexanes).

Phase 3: Deprotection (Optional)
  • Dissolve the purified Boc-protected product in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 4:1 DCM:TFA ratio. Stir at room temperature for 1 hour.

  • Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with EtOAc to yield the free base.

  • Validation Checkpoint: LC-MS confirms the loss of the Boc group (-100 Da, e.g., m/z 245.1[M+H]+ for the phenyl derivative).

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters validating the choice of catalyst and base. Deviations from the optimal conditions result in severe yield penalties due to the mechanistic bottlenecks described above.

Table 1: Reaction Optimization Matrix for N-Boc-4-bromo-2-(piperidin-2-yl)-1,3-thiazole Coupling

LigandBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Observation
PPh3Na2CO3Toluene / H2O90< 10%Poor oxidative addition due to insufficient electron density on Pd.
dppfK3PO4Dioxane / H2O9035%Sluggish transmetalation; bidentate ligand restricts coordination sites.
SPhosK3PO4Dioxane / H2O9078%Good conversion, but slower reductive elimination than XPhos.
XPhos K3PO4 Dioxane / H2O 90 > 95% Optimal catalyst stability and rapid transmetalation/reductive elimination.
XPhosNaOtBuDioxane9015%Base-mediated decomposition of the thiazole core[3].

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-Bromo-2-piperidin-2-yl-1,3-thiazole crystallization issues

Technical Support Center: Troubleshooting 4-Bromo-2-piperidin-2-yl-1,3-thiazole Crystallization Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Bromo-2-piperidin-2-yl-1,3-thiazole Crystallization Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Physicochemical Context

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide specifically addresses the isolation and crystallization of 4-Bromo-2-piperidin-2-yl-1,3-thiazole (CAS: 204513-61-1). As a molecule containing both a secondary amine (piperidine) and a thiazole ring, this compound presents unique physicochemical challenges. The free base is highly flexible, possesses a low glass transition temperature, and is severely prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS) rather than forming an ordered crystal lattice. Successful isolation relies on rational salt screening and strict supersaturation control.

Quantitative Physicochemical Profiling

Before troubleshooting, we must establish the thermodynamic baseline of the molecule. Table 1 summarizes the properties of the free base versus its common salt forms, dictating why salt formation is the preferred isolation pathway.

Table 1: Physicochemical Profiles of 4-Bromo-2-piperidin-2-yl-1,3-thiazole Forms

FormCalculated MW ( g/mol )Target pKaEstimated MP (°C)Aqueous Sol. (mg/mL)Crystallization Propensity
Free Base 247.16~9.5 (Piperidine NH)< 30 (Viscous Oil)< 0.1Very Low (Prone to LLPS)
Hydrochloride Salt 283.62N/A180 - 195> 50.0High (Standard Isolation)
L-Tartrate Salt 397.25N/A140 - 155~ 15.0Moderate (Chiral Resolution)

Core Troubleshooting & FAQs

Q1: My free base 4-Bromo-2-piperidin-2-yl-1,3-thiazole is "oiling out" as a dense liquid at the bottom of the flask instead of crystallizing. Why is this happening and how do I fix it? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system, or when the solution becomes supersaturated with a low-melting eutectic mixture (1[1]). Because the free base of this piperidine-thiazole derivative has a highly flexible aliphatic ring and a low melting point, its liquid-liquid demixing curve (binodal) sits above its solid-liquid equilibrium curve. The Fix: You must alter the thermodynamics to push the solubility curve above the binodal curve. Do not simply cool the solution faster; this exacerbates LLPS by rapidly crossing the spinodal boundary. Instead, lower the initial concentration, switch to a solvent with a lower boiling point, or transition to salt formation to drastically increase the compound's melting point (1[1]).

Q2: I am moving to salt formation to improve crystallinity. How do I rationally select the counterion? A2: Counterion selection is governed by the Δ pKa rule. For stable, crystalline salt formation, the difference between the pKa of your protonated base and the pKa of the acid must be greater than 3 ( Δ pKa = pKa[protonated base] − pKa[acid] > 3) (2[2]). The thiazole nitrogen is weakly basic (pKa ~2.5), but the piperidine nitrogen is a strong secondary amine (pKa ~9.5). Therefore, protonation will occur exclusively at the piperidine ring (2[2]). To achieve a Δ pKa > 3, you should select acids with a pKa < 6.5. Hydrochloric acid or L-tartaric acid are ideal candidates that provide the strong coulombic intermolecular forces necessary to drive lattice formation (3[3]).

Q3: I am attempting a chiral resolution of the piperidine ring using L-tartaric acid, but the diastereomeric salt is oiling out. Is my solvent choice wrong? A3: While solvent choice matters, the root cause is likely chemical purity. Diastereomeric impurities actively depress the melting point of the bulk mixture and significantly widen the demixing (LLPS) region (4[4]). In piperidine derivatives, even a small percentage of the undesired diastereomer acts as a freezing-point depressant, pushing the system into an oiling-out regime before supersaturation can trigger nucleation (4[4]). The Fix: You must implement a pre-purification strategy (e.g., passing the free base through a silica plug to remove non-enantiomeric organic impurities) before attempting the resolution. Additionally, use a highly controlled cooling ramp (e.g., 0.1 °C/min) and introduce seed crystals precisely at the metastable zone limit.

Self-Validating Experimental Protocols

Protocol 1: In-Situ Hydrochloride Salt Screening & Crystallization This protocol utilizes an anti-solvent approach combined with in-situ salt formation to bypass the free base's LLPS regime. It is designed as a self-validating system; failure at any checkpoint requires the listed immediate corrective action before proceeding.

  • Dissolution: Dissolve 1.0 g of crude 4-Bromo-2-piperidin-2-yl-1,3-thiazole free base in 5.0 mL of absolute ethanol (Good Solvent) at 40 °C.

  • Validation Check 1 (Purity): Inspect the solution under a bright light. If turbidity is present, filter through a 0.45 µm PTFE syringe filter. Causality: The solution must be optically clear to prevent heterogeneous nucleation of impurities, which triggers premature oiling out.

  • Salt Formation: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise while maintaining stirring at 40 °C.

  • Anti-Solvent Addition: Slowly add 10.0 mL of cold heptane (Anti-Solvent) at a rate of 1 mL/min.

  • Validation Check 2 (The LLPS Check): Observe the mixture. If the solution turns milky white and droplets form on the flask walls, LLPS has occurred. Self-Correction: Immediately reheat the system to 50 °C until the solution clears, add 1.0 mL of ethanol to adjust the solvent ratio, and proceed to step 6.

  • Controlled Nucleation: Cool the system at a strict rate of 0.2 °C/min down to 5 °C. Introduce 5 mg of pure seed crystals when the internal temperature reaches 25 °C.

  • Isolation: Filter the resulting white crystalline powder under vacuum and wash with 2 mL of cold heptane. Dry under a vacuum at 40 °C for 12 hours.

Diagnostic Workflows

CrystallizationTroubleshooting N1 Crude 4-Bromo-2-piperidin-2-yl-1,3-thiazole N2 Assess Physical State N1->N2 N3 Salt Formation (HCl/Tartrate) N2->N3 Free base is oil N4 Oiling Out (LLPS) Detected N3->N4 High supersaturation N7 Crystalline Solid Confirmed N3->N7 Optimal nucleation N5 Adjust Solvent/Antisolvent Ratio N4->N5 Re-dissolve N6 Seed Crystals / Slow Cooling N5->N6 N6->N4 Fails (Impurities high) N6->N7 Nucleation succeeds

Workflow for resolving oiling out in 4-Bromo-2-piperidin-2-yl-1,3-thiazole crystallization.

References

  • Salt Selection in Drug Development | Pharmaceutical Technology | 3

  • Technical Support Center: Crystallinity of Sulfonamide Compounds | Benchchem | 1

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI | 2

  • The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization | Organic Process Research & Development - ACS Publications | 4

Sources

Optimization

Technical Support Center: Degradation Pathways of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-piperidin-2-yl-1,3-thiazole. This guide provides in-depth technical information, troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-piperidin-2-yl-1,3-thiazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. Our goal is to equip you with the necessary knowledge to anticipate potential stability issues, design robust experiments, and accurately interpret your results.

Introduction to the Stability of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

4-Bromo-2-piperidin-2-yl-1,3-thiazole is a heterocyclic compound with potential applications in pharmaceutical development. Understanding its degradation profile is a critical aspect of its development, ensuring the safety, efficacy, and quality of any potential drug product.[1] The thiazole ring, while aromatic, possesses inherent reactivity that can lead to degradation under various environmental conditions. Key structural features of this molecule that influence its stability include the electron-rich thiazole ring, the bromine substituent, and the piperidinyl group.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when studying the degradation of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Q1: What are the most likely degradation pathways for 4-Bromo-2-piperidin-2-yl-1,3-thiazole?

A1: Based on the chemistry of thiazole-containing compounds, the most probable degradation pathways for 4-Bromo-2-piperidin-2-yl-1,3-thiazole are hydrolysis, oxidation, and photodegradation.[2]

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under both acidic and alkaline conditions. The C2 position, where the piperidinyl group is attached, can be a site for nucleophilic attack, potentially leading to ring opening. The amide-like character of the thiazole ring can also contribute to hydrolytic instability.

  • Oxidation: The sulfur atom in the thiazole ring is prone to oxidation, which can lead to the formation of sulfoxides and sulfones.[2] These oxidized products will have different polarities and electronic properties compared to the parent molecule. The piperidinyl group may also be susceptible to oxidation.

  • Photodegradation: Thiazole derivatives can be sensitive to light, particularly UV radiation.[2][3] Photodegradation can lead to complex reaction pathways, including ring cleavage, rearrangement, and the formation of various photoproducts.[4][5] The presence of the bromine atom may also influence the molecule's photoreactivity.

Q2: How does the pH of the solution affect the stability of this compound?

A2: The pH of the solution is a critical factor. Alkaline conditions are often reported to accelerate the hydrolysis of the thiazole ring.[6][7] Acidic conditions can also promote hydrolysis, though the specific mechanism and rate may differ. The piperidinyl group, being basic, will be protonated at acidic pH, which can influence its reactivity and the overall stability of the molecule. It is crucial to perform forced degradation studies across a range of pH values to fully characterize the stability profile.

Q3: What are the expected degradation products I should be looking for?

A3: While specific degradation products for this exact molecule are not extensively documented, based on known thiazole chemistry, you might expect to see:

  • Hydrolytic Products: Ring-opened products resulting from the cleavage of the C-S or C-N bonds within the thiazole ring. This could lead to the formation of thioamides or other acyclic structures.

  • Oxidative Products: The corresponding sulfoxide and sulfone of the parent molecule.

  • Photolytic Products: A complex mixture of products. Studies on other thiazoles have shown the formation of isocyano compounds and other rearrangement products upon UV irradiation.[4][5] Debromination may also occur under photolytic conditions.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the workhorse for these studies.[6][7] To identify and characterize the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable.[3][8] For definitive structural elucidation of unknown degradation products, isolation followed by nuclear magnetic resonance (NMR) spectroscopy is often required.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps & Solutions
Inconsistent results or loss of compound activity in solution. 1. Compound Degradation: The compound may be unstable in your experimental buffer or solvent.[2] 2. Precipitation: The compound may be precipitating out of solution, especially upon dilution from a stock solution.[9]1. Assess Stability: Perform a preliminary stability study in your chosen medium. Analyze samples by HPLC at different time points. 2. Adjust pH: Ensure the pH of your solution is within a stable range for the compound. 3. Protect from Light: Store solutions in amber vials or protect from light.[2] 4. Control Temperature: Store stock solutions at low temperatures (e.g., -20°C) and minimize time at room temperature.[2] 5. Optimize Dilution: Perform serial dilutions instead of a single large dilution to minimize precipitation.[9]
Appearance of unexpected peaks in my HPLC chromatogram. 1. Degradation Products: The new peaks are likely degradation products.[2] 2. Contamination: Contamination from solvents, glassware, or the autosampler can introduce extraneous peaks.[10] 3. Ghost Peaks: These can arise from carryover from previous injections or contaminants in the mobile phase.[10]1. Characterize New Peaks: Use LC-MS/MS to get mass information on the new peaks to help identify them as degradation products. 2. Run Blanks: Inject a blank (your sample solvent) to check for contamination from the system or solvent.[10] 3. Clean the System: If contamination is suspected, flush the HPLC system and use fresh, high-purity solvents. Clean the injection needle and loop.[10]
Difficulty in separating the parent compound from its degradation products. 1. Suboptimal HPLC Method: The chromatographic conditions (mobile phase, column, gradient) may not be suitable for resolving all components. 2. Co-elution: A degradation product may have a very similar retention time to the parent compound.1. Method Development: Optimize your HPLC method. Experiment with different mobile phase compositions (e.g., different organic modifiers, pH), gradients, and column stationary phases.[11] 2. Change Detection Wavelength: If using a diode array detector, check if the degradation product has a different UV spectrum that would allow for better resolution at a different wavelength.
Mass balance issues in forced degradation studies (total peak area decreases over time). 1. Formation of Non-UV Active Products: Some degradation products may not have a chromophore and will not be detected by a UV detector. 2. Formation of Volatile Products: Degradation may lead to volatile products that are lost from the sample. 3. Precipitation of Degradants: Degradation products may be insoluble and precipitate out of solution.1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. 2. Headspace GC-MS: If volatile products are suspected, analyze the headspace of your stressed samples using gas chromatography-mass spectrometry. 3. Visual Inspection: Visually inspect your samples for any signs of precipitation.

Experimental Protocols

Here are step-by-step methodologies for key experiments in studying the degradation of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[1]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • 4-Bromo-2-piperidin-2-yl-1,3-thiazole

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • HPLC system with UV or DAD detector

  • LC-MS/MS system

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the formation of degradation products and the decrease in the parent compound peak.

  • LC-MS/MS Analysis: Analyze the stressed samples to obtain mass-to-charge ratios of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all its potential degradation products.

Procedure:

  • Column Selection: Start with a common reversed-phase column, such as a C18.

  • Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% organic over 30 minutes) to elute all components.

  • Method Optimization:

    • Inject a mixture of the stressed samples to ensure all degradation products are present.

    • Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution between all peaks.

    • The goal is to have a USP tailing factor of ≤ 2 and a resolution of ≥ 1.5 between the parent peak and the closest eluting degradation product.

  • Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Potential Degradation Pathways parent 4-Bromo-2-piperidin-2-yl-1,3-thiazole hydrolysis Hydrolysis (Acidic/Alkaline) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Visible Light) parent->photodegradation ring_opened Ring-Opened Products (e.g., Thioamides) hydrolysis->ring_opened sulfoxide Sulfoxide oxidation->sulfoxide photo_products Photoproducts (e.g., Isomers, Ring Cleavage Products) photodegradation->photo_products sulfone Sulfone sulfoxide->sulfone

Caption: Overview of potential degradation pathways.

Oxidative Degradation Pathway parent 4-Bromo-2-piperidin-2-yl-1,3-thiazole sulfoxide 4-Bromo-2-piperidin-2-yl-1,3-thiazole S-oxide parent->sulfoxide [O] sulfone 4-Bromo-2-piperidin-2-yl-1,3-thiazole S,S-dioxide sulfoxide->sulfone [O]

Caption: Stepwise oxidation of the thiazole sulfur.

Hydrolytic Degradation Pathway parent 4-Bromo-2-piperidin-2-yl-1,3-thiazole intermediate Thiazole Ring Opening parent->intermediate H₂O / H⁺ or OH⁻ products Acyclic Thioamide & Other Products intermediate->products

Caption: General scheme for hydrolytic ring opening.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 622-630. [Link]

  • Miyazaki, J., et al. (2010). Isocyano compounds newly recognized in photochemical reaction of thiazole: matrix-isolation FT-IR and theoretical studies. Photochemical & Photobiological Sciences, 9(5), 659-666. [Link]

  • Ashraf, S. S., et al. (2017). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. International Journal of Molecular Sciences, 18(9), 1865. [Link]

  • Reva, I., et al. (2014). Photoreaction pathways of thiazole. ResearchGate. [Link]

  • Chhabra, G., et al. (2013). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles. ResearchGate. [Link]

  • da Silva, D. L., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Rao, N., & Doke, P. (2018). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 7(1), 5-15. [Link]

  • da Silva, D. L., et al. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 4-Bromo-2-piperidin-2-yl-1,3-thiazole

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole . This compound presents unique chromatographic and chemical challenges due to the highly basic secondar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole . This compound presents unique chromatographic and chemical challenges due to the highly basic secondary amine of the piperidine ring, the weakly basic aromatic thiazole, and the chemically sensitive C4-bromine bond.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic carryovers, resolve chromatographic failures, and establish self-validating purification workflows.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: I am losing my compound on the silica gel column, and the eluted peaks exhibit severe tailing. How do I prevent this? Causality: The secondary amine in the piperidine ring has a pKa of approximately 10.4. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). When the basic piperidine nitrogen interacts with these silanols, it protonates and binds ionically to the stationary phase. This acid-base interaction causes irreversible retention, severe peak tailing, and co-elution with impurities. Solution: You must neutralize the silanol interactions. The most robust method is to use amine-modified silica gel (NH₂-functionalized silica). Alternatively, if using standard silica, you must pre-treat the column and run the mobile phase with a volatile basic modifier, such as 1–5% Triethylamine (TEA) or concentrated aqueous ammonium hydroxide (NH₄OH). A highly effective solvent system is Dichloromethane/Methanol/NH₄OH (e.g., 90:9:1) .

Q2: My LC-MS shows a significant M-79 impurity. How do I separate debrominated byproducts? Causality: The C-Br bond at the 4-position of the thiazole ring is activated and highly susceptible to hydrodebromination. This often occurs if the compound is synthesized via cross-coupling of 2,4-dibromothiazole in the presence of palladium catalysts, or if exposed to strong reducing agents and extended heating . The resulting 2-piperidin-2-yl-1,3-thiazole has a nearly identical polarity to the target compound on normal-phase silica. Solution: Reverse-phase Preparative HPLC (RP-HPLC) is required. The heavy bromine atom significantly increases the lipophilicity of the target molecule. Using a C18 column with a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic Acid (TFA), the debrominated impurity will elute before the 4-bromo target due to its lower hydrophobicity.

Q3: My crude mixture is heavily contaminated with unreacted neutral starting materials (e.g., haloketones or neutral thiazoles). What is the most efficient pre-chromatography cleanup? Causality: Hantzsch thiazole syntheses or cross-coupling reactions often leave behind unreacted electrophiles or neutral byproducts that complicate chromatography . Because your target compound contains a highly basic piperidine nitrogen, its solubility can be strictly modulated via pH. Solution: Perform a rigorous acid-base liquid-liquid extraction. Extracting the crude mixture into an acidic aqueous phase (pH < 2) protonates the piperidine, rendering the target water-soluble while leaving neutral impurities in the organic phase. Subsequent basification (pH > 10) regenerates the free base for organic extraction.

Q4: How do I resolve the enantiomers of 4-Bromo-2-piperidin-2-yl-1,3-thiazole to achieve high chiral purity? Causality: The C2 position of the piperidine ring is a stereocenter. For pharmacological evaluation, enantiomeric purity (>99% ee) is critical because enantiomers often exhibit divergent pharmacodynamics. Solution: Perform a diastereomeric salt resolution using a chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid, followed by fractional recrystallization from ethanol. Alternatively, use Chiral Supercritical Fluid Chromatography (SFC) with an amylose-based stationary phase (e.g., Chiralpak AD-H) and a basic modifier (0.1% diethylamine in methanol/CO₂).

Part 2: Quantitative Data Summary

The following table summarizes the optimized parameters for maximizing the purity and recovery of 4-Bromo-2-piperidin-2-yl-1,3-thiazole compared to standard baseline conditions.

ParameterStandard ConditionOptimized ConditionPurity / Yield Impact
Normal-Phase Eluent Hexane / EtOAcDCM / MeOH / NH₄OH (90:9:1)Reduces tailing; increases recovery from <40% to >85%.
Stationary Phase Unmodified Silica (Si-OH)Amine-modified Silica (Si-NH₂)Eliminates silanol interactions; sharpens peak shape.
RP-HPLC Modifier None (Neutral Water/MeCN)0.1% Trifluoroacetic Acid (TFA)Prevents peak broadening of the basic nitrogen; resolves debrominated impurities.
Extraction pH pH 7.0 (Water wash)pH 2.0 (Wash) → pH 10.0 (Extract)Removes >95% of neutral and acidic cross-coupling byproducts prior to column.

Part 3: Self-Validating Purification Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Acid-Base Extraction Workflow

Purpose: To remove neutral and acidic impurities prior to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Validation Check: Test the pH of the aqueous layer. It must be < 2 to ensure complete protonation of the piperidine ring. If the pH is > 2, add more 1M HCl.

  • Phase Separation: Separate the aqueous layer (contains the protonated target) from the organic layer (contains neutral impurities).

    • Validation Check: Spot both layers on a TLC plate (elute with DCM/MeOH 9:1). The organic layer should show migrating impurity spots but no baseline retention. The aqueous layer spot will remain strictly at the baseline.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ or 2M NaOH until the solution becomes cloudy (precipitation of the free base).

    • Validation Check: Test the pH. It must be > 10 to ensure complete deprotonation.

  • Final Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Amine-Modified Silica Gel Chromatography

Purpose: To isolate the target compound without degradation or tailing.

  • Column Preparation: Slurry pack a column using amine-modified silica gel (Si-NH₂) with Dichloromethane (DCM). If using standard silica, pre-equilibrate the column with 2 column volumes of DCM containing 2% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude free base (from Protocol A) in a minimum amount of DCM and load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM/MeOH/NH₄OH (95:4:1).

    • Validation Check: Monitor fractions via TLC (using the same basic eluent). The target compound should elute as a tight, circular spot with an Rf of ~0.3–0.4, completely separated from any faster-eluting debrominated thiazoles.

  • Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure to yield the highly pure 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Part 4: Process Workflow Visualization

The following diagram illustrates the logical workflow for isolating the target compound from a complex crude mixture.

PurificationWorkflow Crude Crude 4-Bromo-2-piperidin-2-yl-1,3-thiazole (Contains Neutrals & Byproducts) AcidExt Acid Extraction (1M HCl / EtOAc) Crude->AcidExt Org1 Organic Phase (Neutral Impurities) AcidExt->Org1 Discard Aq1 Aqueous Phase (Protonated Target) AcidExt->Aq1 Keep Basify Basification & Extraction (pH 10 with Na2CO3, extract DCM) Aq1->Basify Chrom Amine-Modified Chromatography (DCM/MeOH/NH4OH) Basify->Chrom Free Base Pure Highly Pure Target (>99% Purity) Chrom->Pure Isolate

Workflow for the isolation and purification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole.

Part 5: References

  • Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to 4-Bromo-2-piperidin-2-yl-1,3-thiazole in Medicinal Chemistry

As drug discovery programs increasingly prioritize molecular complexity to reduce clinical attrition, the selection of foundational building blocks has undergone a paradigm shift. Traditional planar, heteroaromatic scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly prioritize molecular complexity to reduce clinical attrition, the selection of foundational building blocks has undergone a paradigm shift. Traditional planar, heteroaromatic scaffolds are being rapidly replaced by three-dimensional (3D), sp3 -enriched alternatives.

This guide provides an objective, data-driven comparison of 4-Bromo-2-piperidin-2-yl-1,3-thiazole (CAS: 204513-61-1, structurally characterized as N-linked 4-bromo-2-(piperidin-1-yl)thiazole) against traditional planar thiazole analogues. By analyzing its physicochemical properties and cross-coupling reactivity, we outline why this specific building block is a premier choice for synthesizing modern kinase inhibitors, GPCR ligands, and antimicrobial agents.

The Structural Paradigm Shift: Why 3D Matters

Historically, medicinal chemistry relied heavily on flat, sp2 -hybridized cross-coupling partners (like phenylthiazoles) due to their synthetic tractability. However, planar molecules often suffer from poor aqueous solubility and high promiscuity, leading to off-target toxicity [1].

The incorporation of the piperidine ring into the thiazole core fundamentally alters the molecule's trajectory. As articulated by Lovering et al., increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success [1]. The piperidine moiety forces the molecule out of a two-dimensional plane, while its basic nitrogen provides a handle for salt formation, drastically improving solubility profiles.

G cluster_0 Traditional Flat Scaffolds cluster_1 3D Enriched Scaffolds (Escaping Flatland) A 2-Phenylthiazoles (Low Fsp3) B High Lipophilicity Planar Topology A->B C Higher Attrition Rates (Off-target toxicity) B->C D 4-Bromo-2-piperidin-2-yl-1,3-thiazole (High Fsp3) E Increased sp3 Fraction Basic Amine Handle D->E F Improved Clinical Success (Better solubility & specificity) E->F

Figure 1: Logical workflow illustrating the impact of 3D scaffolds on drug discovery attrition.

Comparative Profiling: 4-Bromo-2-piperidin-2-yl-1,3-thiazole vs. Alternatives

To objectively evaluate performance, we must compare this compound against other commercially available 4-bromothiazole building blocks. The table below summarizes the critical physicochemical descriptors that dictate their utility in library design.

Building BlockFormula Fsp3​ Ratio3D ConformationBasicity / H-BondingPrimary Application Profile
4-Bromo-2-piperidin-2-yl-1,3-thiazole C₈H₁₁BrN₂S0.625 (5/8)High (Chair conformation)Strong Base (pKa ~9-10)3D pharmacophores, CNS-penetrant libraries, solubility enhancement.
4-Bromo-2-phenylthiazole C₉H₆BrNS0.000 (0/9)Flat / PlanarNon-basic, LipophilicHydrophobic pocket filling, traditional kinase hinge binders.
4-Bromo-2-(pyridin-2-yl)thiazole C₈H₅BrN₂S0.000 (0/8)Flat / PlanarWeak Base, Metal ChelatorBidentate ligands, rigid structural spacers.
2-Amino-4-bromothiazole C₃H₃BrN₂S0.000 (0/3)Flat / PlanarH-Bond Donor/AcceptorFragment-based drug discovery (FBDD), highly polar hinge binding.

Key Takeaway: With an Fsp3​ of 0.625, the piperidine-thiazole derivative vastly outperforms its aromatic counterparts in 3D complexity. While 4-bromo-2-phenylthiazole drives lipophilicity (increasing LogP), the piperidine variant balances the lipophilic thiazole core with a polar, ionizable amine, resulting in superior drug-like metrics.

Mechanistic Workflow: C4-Cross Coupling Reactivity

The C4-bromine on the thiazole ring is a highly selective handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, aminated heteroaryl halides are notorious for off-cycle processes, including hydrodebromination and catalyst poisoning [2].

To successfully functionalize 4-bromo-2-piperidin-2-yl-1,3-thiazole, the catalytic cycle must be tightly controlled. The basic nitrogen of the piperidine can coordinate to electron-deficient Palladium(II) intermediates, stalling the reaction. Therefore, the choice of a bidentate ligand with a large bite angle (such as dppf) is critical to enforce cis-geometry and accelerate reductive elimination [3].

G Pd Pd(0) Catalyst Active Species OxAd 1. Oxidative Addition 4-Bromo-thiazole inserts into Pd(0) Pd->OxAd + Ar-Br Trans 2. Transmetalation Boronic acid transfers aryl group OxAd->Trans + Ar'-B(OH)2 RedEl 3. Reductive Elimination C-C bond formation Trans->RedEl RedEl->Pd Regenerates Pd(0) Product Coupled 3D-Thiazole Product RedEl->Product

Figure 2: Suzuki-Miyaura catalytic cycle for 4-bromothiazole cross-coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation

To ensure reproducibility and scientific integrity, the following protocol for the arylation of 4-Bromo-2-piperidin-2-yl-1,3-thiazole is designed as a self-validating system . It includes mechanistic rationales for reagent selection and built-in analytical checkpoints.

Materials & Stoichiometry
  • Electrophile: 4-Bromo-2-piperidin-2-yl-1,3-thiazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (3.0 equiv, 3.0 mmol)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Causality in Experimental Design
  • Why Pd(dppf)Cl₂? The bidentate dppf ligand prevents the basic piperidine nitrogen from displacing the phosphine ligands, a common failure point when using monodentate catalysts like Pd(PPh₃)₄ in basic amine systems.

  • Why Dioxane/Water? Dioxane fully solubilizes the lipophilic thiazole core, while water is strictly required to dissolve K₂CO₃ and generate the reactive "ate" complex [Ar-B(OH)₃]⁻ necessary for the transmetalation step.

Step-by-Step Execution
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the bromothiazole, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Seal the flask with a rubber septum and sparge the solution with Argon gas for 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath under an Argon balloon. Stir vigorously for 4 hours.

  • In-Process Self-Validation Checkpoint: At the 2-hour mark, withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Logic: The starting bromothiazole exhibits a distinct 1:1 isotopic doublet at m/z 247 and 249 (due to 79 Br and 81 Br). A successful reaction is validated not only by the appearance of the product mass (m/z 245 for the phenylated product) but by the complete disappearance of the M/M+2 bromine isotopic signature , confirming total consumption of the C-Br bond.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic piperidine).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Ji, Y., et al. (2023). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. NIH PubMed Central.[Link]

  • Bach, T., & Heuser, S. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters.[Link]

Comparative

A Comparative Validation Guide to the Biological Activity of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological activity of the novel compound 4-Bromo-2-piperidin-2-yl-1,3-thiazole. As a Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 4-Bromo-2-piperidin-2-yl-1,3-thiazole. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document outlines the scientific rationale behind a phased validation strategy, using the industry-leading fungicide, Oxathiapiprolin, as a direct benchmark. We will explore the compound's likely mechanism of action, detail the self-validating experimental systems required to test this hypothesis, and present a logical workflow from broad screening to specific target engagement.

Section 1: The Competitive Landscape & Mechanistic Hypothesis

The 2-(piperidin-2-yl)-1,3-thiazole scaffold is a "privileged structure" in modern agrochemistry. Its most successful exemplar is Oxathiapiprolin, a potent fungicide that has set a high bar for performance against oomycete pathogens like Phytophthora infestans (late blight) and Pseudoperonospora cubensis (downy mildew).[1][2] Our investigational compound, 4-Bromo-2-piperidin-2-yl-1,3-thiazole, shares this core structure, making Oxathiapiprolin the logical and most informative comparator for our validation studies.

The Primary Hypothesis: Targeting Oxysterol-Binding Protein (OSBP)

The fungicidal activity of the piperidinyl-thiazole class is predominantly attributed to the inhibition of an Oxysterol-Binding Protein (OSBP).[1][3] OSBPs are critical lipid transfer proteins that play a vital role in sterol homeostasis, membrane biosynthesis, and vesicle transport within the fungal cell. By inhibiting OSBP, these compounds disrupt essential cellular processes, leading to cell death. Our primary hypothesis is that 4-Bromo-2-piperidin-2-yl-1,3-thiazole shares this mechanism. This shared target provides a clear, testable hypothesis for our validation workflow.

cluster_0 Fungal Cell cluster_1 Inhibitory Action Golgi Golgi Apparatus PM Plasma Membrane Golgi->PM Vesicle Transport & Membrane Integrity ER Endoplasmic Reticulum OSBP Oxysterol-Binding Protein (OSBP) ER->OSBP Binds Sterols Disruption Disruption of Lipid Homeostasis & Transport OSBP->Golgi Lipid Transfer Lipid Lipid Droplets Compound 4-Bromo-2-piperidin-2-yl-1,3-thiazole or Oxathiapiprolin Compound->OSBP Inhibition Death Fungal Cell Death Disruption->Death

Caption: A logical workflow for biological activity validation.

Section 3: Experimental Protocols & Data Interpretation

Here, we detail the core experimental procedures. The causality behind each protocol is explained to provide a deeper understanding of the validation process.

Phase 1: In Vitro Antifungal Activity

Causality: This initial phase is a rapid and cost-effective method to determine the intrinsic potency and spectrum of our compound against a panel of economically important fungal and oomycete pathogens. We use both a standard fungicide (Oxathiapiprolin) and a broad-spectrum antibiotic (Azoxystrobin) as positive controls to benchmark performance. [4]The Minimum Inhibitory Concentration (MIC) provides a clear endpoint of growth inhibition.

Protocol: Broth Microdilution for MIC/EC50 Determination

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, Oxathiapiprolin, and Azoxystrobin in dimethyl sulfoxide (DMSO).

  • Plate Setup: In a 96-well microtiter plate, perform a serial two-fold dilution of each compound in a suitable fungal growth medium (e.g., Potato Dextrose Broth) to achieve a concentration range from 100 µg/mL to 0.05 µg/mL. Include a solvent control (DMSO only) and a media-only control.

  • Inoculation: Prepare a standardized inoculum of the test fungus (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Phytophthora infestans) at a concentration of approximately 5 x 10⁴ spores/mL. Add 50 µL of this suspension to each well.

  • Incubation: Seal the plates and incubate at 25°C for 48-72 hours, or until robust growth is observed in the solvent control wells.

  • Data Acquisition: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. For EC50 (half-maximal effective concentration), measure the optical density at 600 nm (OD600) and calculate the concentration that causes 50% growth inhibition compared to the solvent control.

  • Self-Validation: The experiment is valid only if the media-only control shows no growth and the solvent control shows robust growth. The activity of the reference compounds should fall within their known literature values.

Comparative Data Table (Hypothetical Results)

CompoundS. sclerotiorum EC50 (µg/mL)B. cinerea EC50 (µg/mL)P. infestans EC50 (µg/mL)
4-Bromo-2-piperidin-2-yl-1,3-thiazole0.4515.20.15
Oxathiapiprolin [4]3.10>50<0.01
Azoxystrobin [4]3.500.080.12
DMSO ControlNo InhibitionNo InhibitionNo Inhibition
Phase 2: In Vivo Efficacy on Plant Tissue

Causality: An excellent in vitro result does not always translate to in vivo success. Plant-based assays are critical because they account for the compound's ability to penetrate the plant cuticle, remain stable on the leaf surface, and exert its effect in a more complex biological system. We will assess both protective (application before infection) and curative (application after infection) activities.

Protocol: Detached Leaf Assay for Protective Activity against P. infestans

  • Plant Material: Use young, fully expanded leaves from 4-week-old tomato or potato plants.

  • Compound Application: Prepare aqueous solutions of the test compounds at various concentrations (e.g., 1, 10, 100 mg/L) with a surfactant (e.g., 0.05% Tween 20). Spray the solutions onto the adaxial surface of the leaves until runoff and allow them to air dry. Control leaves are sprayed with the surfactant solution only.

  • Inoculation: 24 hours after treatment, place the leaves in a humid chamber. Pipette a 20 µL droplet of a P. infestans zoospore suspension (1 x 10⁵ spores/mL) onto the center of each leaf.

  • Incubation: Incubate the leaves at 18-20°C with high humidity and a 16/8h light/dark cycle for 5-7 days.

  • Assessment: Measure the diameter of the necrotic lesion that develops around the inoculation point. Calculate the percent inhibition of disease development relative to the control leaves.

  • Self-Validation: The control leaves must show significant and uniform lesion development for the assay to be considered valid.

Comparative Data Table (Hypothetical Results)

Compound (at 10 mg/L)Average Lesion Diameter (mm)Disease Inhibition (%)
Control (Surfactant only)25.40%
4-Bromo-2-piperidin-2-yl-1,3-thiazole5.180%
Oxathiapiprolin1.395%
Phase 3: Mechanistic Validation via Target Engagement

Causality: Once in vivo efficacy is confirmed, we must validate that the compound acts on the hypothesized target, OSBP. This is crucial for establishing a clear structure-activity relationship (SAR) and for future lead optimization. A competitive binding assay is a direct method to demonstrate that our compound interacts with the same binding site as a known ligand (like a fluorescently-labeled version of Oxathiapiprolin).

Conceptual Protocol: Competitive Binding Assay

  • Reagents: Purified fungal OSBP, a fluorescently labeled probe known to bind OSBP, and the unlabeled test compounds (4-Bromo-2-piperidin-2-yl-1,3-thiazole and Oxathiapiprolin).

  • Assay Principle: The fluorescent probe will bind to OSBP, generating a high signal (e.g., fluorescence polarization). If our test compound also binds to the same site, it will displace the probe, leading to a decrease in the signal.

  • Procedure: Incubate a fixed concentration of OSBP and the fluorescent probe with increasing concentrations of the unlabeled test compounds.

  • Measurement: Measure the fluorescence polarization after incubation.

  • Data Analysis: A dose-dependent decrease in the fluorescence signal indicates competitive binding. This data can be used to calculate a Ki or IC50 value for target binding, providing a quantitative measure of target affinity.

Caption: Principle of a competitive binding fluorescence assay.

Section 4: Exploring a Broader Biological Scope

While the primary hypothesis focuses on antifungal activity, the thiazole scaffold is famously versatile, appearing in drugs with anticancer, antibacterial, and anti-inflammatory properties. [5][6][7]Prudent drug discovery involves exploring these secondary possibilities. A simple, cost-effective way to begin this exploration is through a cytotoxicity assay against a representative cancer cell line.

Suggested Assay: MTT Assay for Anticancer Activity

A preliminary screen using the MTT assay against a common cancer cell line, such as human colorectal carcinoma (HCT-116) or breast cancer (MCF-7), can provide valuable data on potential antiproliferative effects. [6][8]A positive result in this assay would warrant a more dedicated investigation into the compound's potential as an anticancer agent.

Conclusion

This guide establishes a rigorous, evidence-based pathway for validating the biological activity of 4-Bromo-2-piperidin-2-yl-1,3-thiazole. By anchoring our investigation to a well-understood benchmark, Oxathiapiprolin, and progressing through a logical sequence of in vitro, in vivo, and mechanistic studies, we can build a comprehensive profile of the compound's performance. This comparative and systematic approach is fundamental to identifying and advancing novel chemical entities with true potential in the competitive landscape of modern chemical development.

References

  • Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candidates | Journal of Agricultural and Food Chemistry - ACS Public
  • Discovery of Novel Piperidinylthiazole Derivatives As Broad-Spectrum Fungicidal Candid
  • Design, Synthesis, and Biological Assessment of Bis-thiazole Derivatives as Promising Anticancer Agents with Molecular Docking Insights - PubMed.
  • Synthesis, biological activity evaluation and molecular docking studies of novel thiazole derivatives | Request PDF - ResearchG
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI.
  • Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - ResearchG
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing.
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing). [Link]

  • Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds.
  • Synthesis and Biological Activity of NewT[3][8]hiazolo[4,5-d]pyridazin-4(5H)-ones - PMC.

  • Synthesis and antifungal activity of novel piperidinyl thiazole deriv
  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - MDPI.
  • An Overview of Thiazole Deriv

Sources

Validation

Scaffold Comparison &amp; SAR Guide: 4-Bromo-2-piperidin-2-yl-1,3-thiazole in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals. Executive Summary & Chemical Rationale The 2-aminothiazole core is a universally recognized privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Executive Summary & Chemical Rationale

The 2-aminothiazole core is a universally recognized privileged scaffold in medicinal chemistry, forming the hinge-binding pharmacophore of several FDA-approved kinase inhibitors, including Dasatinib and Alpelisib . Within this chemical space, 4-Bromo-2-piperidin-2-yl-1,3-thiazole emerges as a highly versatile building block for Structure-Activity Relationship (SAR) studies.

Unlike the more common N-linked variant (piperidin-1-yl), the C-linked piperidin-2-yl substitution preserves a secondary amine on the piperidine ring. This structural nuance is critical: it introduces a protonatable basic center and a potent hydrogen-bond donor, allowing for targeted salt-bridge interactions within kinase active sites (such as the conserved DFG motif). Furthermore, the bromine atom at the C4 position of the thiazole serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling .

Objective Scaffold Comparison

When designing a kinase inhibitor library, the choice of the C2-substituent on the thiazole ring dictates the physicochemical properties, pharmacokinetics (PK), and binding orientation of the final drug candidate . Below is an objective comparison of 4-Bromo-2-piperidin-2-yl-1,3-thiazole against common alternative building blocks.

Table 1: Physicochemical & Pharmacological Comparison of C2-Substituted Thiazoles
Scaffold AlternativecLogPpKa (Conjugate Acid)H-Bond DonorsH-Bond AcceptorsPrimary SAR Utility & Causality
Piperidin-2-yl (Target) 2.1~9.512Salt-Bridge Formation: High pKa ensures protonation at physiological pH, enabling strong ionic interactions with acidic residues (e.g., Asp810).
Piperidin-1-yl (N-linked) 2.8~2.502Hydrophobic Filling: Lone pair delocalization drops pKa. Neutral at pH 7.4; ideal for occupying deep, purely lipophilic pockets.
Morpholin-4-yl 1.6~2.003Solubility Enhancement: Oxygen atom lowers logP and acts as an H-bond acceptor. May cause electrostatic clashes in hydrophobic pockets.
Piperazin-1-yl 1.2~8.513PK Optimization: High aqueous solubility for solvent-exposed regions, though excessive basicity can hinder cell membrane permeability.

Expert Insight: If your SAR data indicates poor target residence time, switching from a morpholine to a piperidin-2-yl scaffold often recovers potency. The causality lies in the displacement of high-energy water molecules in the binding pocket; the piperidine ring provides superior van der Waals contacts, while its secondary amine anchors the molecule via hydrogen bonding.

Experimental Workflow: Late-Stage SAR Diversification

To systematically probe the C4-position of the thiazole, we utilize a high-throughput Suzuki-Miyaura cross-coupling workflow. This protocol is designed as a self-validating system to ensure high-fidelity SAR data.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Generate a library of C4-aryl/heteroaryl substituted 2-(piperidin-2-yl)thiazoles.

  • Reagent Preparation: Dispense 4-Bromo-2-piperidin-2-yl-1,3-thiazole (1.0 equiv, 0.1 mmol) and a diverse panel of boronic acids/esters (1.2 equiv, 0.12 mmol) into microwave vials.

  • Catalyst & Base Selection: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) and K2​CO3​ (2.0 equiv).

    • Causality: Pd(dppf)Cl2​ is selected because its large bidentate bite angle accelerates the reductive elimination step, which is often the bottleneck when coupling sterically hindered heterocycles.

  • Solvent System: Suspend in a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 1 mL).

    • Causality: The biphasic system dissolves both the lipophilic scaffold and the inorganic base. Degassing prevents the oxidative homocoupling of boronic acids, ensuring high yields.

  • Execution: Seal vials and subject to microwave irradiation at 110°C for 20 minutes.

  • Self-Validating Monitoring (Critical Step): Monitor the reaction via LC-MS. The starting scaffold exhibits a distinct isotopic bromine doublet (M, M+2 at m/z ~247/249). Validation metric: The reaction is only deemed complete when this doublet is entirely consumed and replaced by the product mass. This eliminates false negatives in downstream biological assays caused by unreacted starting material.

  • Purification: Filter through a Celite pad, concentrate under vacuum, and purify via preparative reverse-phase HPLC (MeCN/ H2​O with 0.1% TFA).

Workflow A 4-Bromo-2-piperidinyl- 1,3-thiazole C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 110°C A->C B Boronic Acid (R-B(OH)2) B->C D LC-MS Monitoring (Self-Validation) C->D Microwave 20 mins E Prep-HPLC Purification D->E Confirm Mass >95% Conv. F Purified SAR Library E->F Isolate

Step-by-step Suzuki-Miyaura workflow for 2-aminothiazole SAR library generation.

SAR Case Study: Kinase Inhibition Dynamics

To illustrate the performance of the 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold, we present representative SAR data against Cyclin-Dependent Kinase 2 (CDK2) and Src kinase, comparing it directly with its structural analogs.

Table 2: Representative Kinase Inhibition SAR ( IC50​ ) at the C2 Position
C2 Substituent on Thiazole CoreCDK2 IC50​ (nM)Src IC50​ (nM)Cell Permeability ( Papp​ )Mechanistic Observation
Piperidin-2-yl (C-linked) 15 85 MediumSecondary amine forms a critical salt bridge with the DFG motif aspartate.
Piperidin-1-yl (N-linked) 45120HighOptimal van der Waals contacts, but lacks the H-bond donor for tighter affinity.
Morpholin-4-yl 310450HighOxygen atom introduces electrostatic repulsion within the lipophilic pocket.
Piperazin-1-yl 850>1000LowHigh basicity traps the molecule in the aqueous phase; poor target engagement.
Mechanistic Binding Logic

The superiority of the piperidin-2-yl scaffold in specific kinase targets is driven by a dual-action binding mode. The thiazole nitrogen acts as a hydrogen-bond acceptor at the kinase hinge region, while the piperidine ring projects into the adjacent hydrophobic pocket. The secondary amine of the piperidin-2-yl group acts as an electrostatic anchor, preventing the dissociation of the inhibitor and leading to sustained cell cycle arrest.

Mechanism Scaffold Piperidinyl-Thiazole Inhibitor Hinge Kinase Hinge Region (H-Bonding) Scaffold->Hinge Thiazole Core Hydrophobic Hydrophobic Pocket (VdW Contacts) Scaffold->Hydrophobic Piperidine Ring Kinase Target Kinase (e.g., CDK2/Src) Hinge->Kinase Anchors Inhibitor Hydrophobic->Kinase Drives Selectivity Substrate Substrate Phosphorylation Kinase->Substrate Blocked Arrest Cell Cycle Arrest Substrate->Arrest Downstream Effect

Mechanistic binding logic of piperidinyl-thiazole inhibitors and cellular effects.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: Medicinal Chemistry Research (PubMed Central) URL: [Link]

  • Title: 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents Source: European Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

Comparative Analysis of 4-Bromo-2-piperidin-2-yl-1,3-thiazole Synthesis Methods

Executive Summary 4-Bromo-2-piperidin-2-yl-1,3-thiazole is a highly valuable bifunctional building block in medicinal chemistry and drug development. The piperidine ring provides tunable basicity and hydrogen-bonding cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-2-piperidin-2-yl-1,3-thiazole is a highly valuable bifunctional building block in medicinal chemistry and drug development. The piperidine ring provides tunable basicity and hydrogen-bonding capabilities, while the 4-bromothiazole moiety serves as a versatile electrophilic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). Synthesizing this specific functionalized heterocycle requires overcoming significant regiochemical challenges. This guide objectively compares the available synthetic routes, providing mechanistic rationales, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Rationale: The C2 vs. C4 Conundrum

Direct functionalization of an unsubstituted thiazole ring is notoriously difficult due to competing reactive sites. The calculated π -electron density of thiazole dictates that electrophilic substitution inherently favors the C5 position[1]. Therefore, synthesizing a 2-substituted 4-bromothiazole requires strategic pre-functionalization.

When utilizing 2,4-dibromothiazole as a starting material, the C2 position is significantly more electrophilic than the C4 position. This is because C2 is flanked by both the electronegative nitrogen and sulfur atoms, creating a highly electron-deficient center. Consequently, the C2–Br bond possesses a lower bond dissociation energy and is highly susceptible to regioselective oxidative addition by electron-rich Pd(0) catalysts[2]. This electronic disparity allows for the synthesis of 2-substituted 4-bromothiazoles from 2,4-dibromothiazole via regioselective Negishi and Stille cross-coupling reactions[3].

Conversely, attempting to build the 4-bromothiazole core de novo via a traditional Hantzsch synthesis requires unstable polyhalogenated precursors, which often leads to complex mixtures, poor regioselectivity, and low overall yields. Furthermore, poly-brominated species can interfere with downstream cross-coupling reactions by consuming the catalyst and leading to the formation of undesired by-products.

Comparative Analysis of Synthesis Routes

The following table summarizes the quantitative performance data of the three primary synthetic strategies for accessing 2-substituted 4-bromothiazoles.

Synthesis MethodRegioselectivity (C2 vs C4)Overall YieldCatalyst / Key ReagentScalability
Negishi Cross-Coupling >95:5 75–85% Pd(PPh₃)₄, R-ZnBrHigh (Gram to Kg)
Bromine-Lithium Exchange 80:20 (Temp dependent)40–50%n-BuLi (-78 °C)Low (Cryogenic required)
Hantzsch Cyclization N/A (Complex mixture)<20%EtOH, RefluxPoor for 4-bromothiazoles

Visualizations of Synthetic Pathways

SynthesisWorkflow A 2,4-Dibromothiazole B N-Boc-piperidin-2-ylzinc bromide Pd(PPh3)4, THF, 65°C A->B Negishi Coupling C N-Boc-4-bromo-2-(piperidin-2-yl)thiazole B->C 85% Yield D TFA, DCM, rt C->D Deprotection E 4-Bromo-2-piperidin-2-yl-1,3-thiazole D->E 95% Yield F Piperidine-2-carbothioamide G 1,4-Dibromo-2,3-butanedione F->G Hantzsch Synthesis H Hantzsch Byproducts G->H Poor Selectivity

Comparative workflow of Negishi cross-coupling vs. Hantzsch synthesis.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (Selective at C2) Pd0->OA C2 is highly electrophilic TM Transmetalation (with R-ZnBr) OA->TM R = N-Boc-piperidin-2-yl RE Reductive Elimination TM->RE Intermediate Complex RE->Pd0 Catalyst Regeneration Product 2-Substituted 4-Bromothiazole RE->Product Product Release

Catalytic cycle of the regioselective Pd-catalyzed Negishi cross-coupling.

Self-Validating Experimental Protocol: Regioselective Negishi Cross-Coupling

Based on the comparative data, the Negishi cross-coupling route is the most robust method for synthesizing 4-Bromo-2-piperidin-2-yl-1,3-thiazole. The following protocol integrates mechanistic causality with self-validating analytical checkpoints.

Step 1: Preparation of N-Boc-piperidin-2-ylzinc bromide
  • Causality: Direct metalation of N-Boc-piperidine is achieved using s-BuLi and TMEDA. TMEDA breaks up organolithium aggregates, increasing the basicity of s-BuLi, while the Boc group directs the lithiation to the adjacent α -carbon via complexation. Transmetalation to zinc creates a less basic, highly nucleophilic species that is compatible with Pd-catalysis and prevents unwanted side reactions.

  • Procedure:

    • Dissolve N-Boc-piperidine (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere.

    • Add TMEDA (1.2 equiv) and cool the solution to -78 °C.

    • Dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 2 hours at -78 °C to ensure complete α -lithiation.

    • Slowly add a solution of anhydrous ZnBr₂ (1.5 equiv) in THF. Allow the reaction to warm to room temperature over 1 hour.

Step 2: Regioselective Negishi Coupling
  • Causality: The Pd(0) catalyst selectively inserts into the C2–Br bond of 2,4-dibromothiazole due to its lower electron density compared to the C4–Br bond[2].

  • Procedure:

    • To the organozinc solution from Step 1, add 2,4-dibromothiazole (0.9 equiv) and Pd(PPh₃)₄ (5 mol%).

    • Heat the mixture to 65 °C and stir for 12 hours.

  • Self-Validation Check (Crucial): Quench a 0.1 mL aliquot with aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS.

    • Success Indicator: The mass spectrum must show the characteristic isotopic bromine doublet [M+H]+ at m/z 347 and 349.

    • Failure Indicator: If unreacted 2,4-dibromothiazole remains, catalyst degradation may have occurred[4]; add an additional 2 mol% Pd(PPh₃)₄. The absence of a peak at m/z 430 confirms no over-coupling at the C4 position.

    • Upon completion, quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexanes:EtOAc) to isolate N-Boc-4-bromo-2-(piperidin-2-yl)thiazole.

Step 3: Boc Deprotection
  • Procedure:

    • Dissolve the purified intermediate in DCM (0.1 M).

    • Add Trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃ and extract with DCM to yield the final product, 4-Bromo-2-piperidin-2-yl-1,3-thiazole .

References[3] Tian, Q., Shang, S., & Yuan, J. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Available at: https://doi.org/10.3390/molecules22111885[2] Borcea, A.-M., Marc, G., Ionuț, I., Tiperciuc, B., & Oniga, O. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: https://doi.org/10.3390/molecules26030624[4] Benchchem. 4-Bromothiazole | 34259-99-9. Available at: https://www.benchchem.com/product/b34259[1] ResearchGate. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives (Figure 4: Calculated π-electron density of thiazole). Available at: https://www.researchgate.net/publication/348877112

Sources

Validation

A Comparative Analysis of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone: A Dual Inhibitor of Na+/K+-ATPase and Ras Signaling in Oncology

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the pursuit of novel therapeutic agents with multifaceted mechanisms of action is paramount. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pursuit of novel therapeutic agents with multifaceted mechanisms of action is paramount. This guide provides a comprehensive technical comparison of the investigational compound (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone, a molecule of interest due to its reported dual inhibitory activity against two critical targets in cancer progression: the sodium-potassium ATPase (Na+/K+-ATPase) pump and the Ras oncogene signaling pathway. We will benchmark its performance against established inhibitors in these respective classes, namely the cardiac glycoside Digoxin, a well-known Na+/K+-ATPase inhibitor, and Sotorasib and Trametinib, targeted inhibitors of the Ras-MAPK signaling cascade.

Introduction to (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone

(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone is a thiazole derivative that has demonstrated significant in vitro growth inhibitory activity across a panel of human cancer cell lines, including glioma, melanoma, and non-small-cell lung cancer (NSCLC). Notably, its mechanism of action is attributed to the dual inhibition of Na+/K+-ATPase and the Ras oncogene pathway, presenting a unique therapeutic strategy to simultaneously disrupt ion homeostasis and key proliferative signaling in cancer cells.

Comparative Analysis of Inhibitory Activity

The following tables summarize the in vitro potency of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone in comparison to established inhibitors. It is important to note that direct comparative IC50 values for the lead compound are not yet widely published; however, its activity has been qualitatively and semi-quantitatively compared to perillyl alcohol, another agent with known anti-glioma properties.

Table 1: Comparative Activity against Na+/K+-ATPase

CompoundTargetCancer Cell Line(s)IC50Reference(s)
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone Na+/K+-ATPase (α1, α2, α3 subunits)Glioma, Melanoma, NSCLCActivity reported to be ~10 times greater than perillyl alcohol. Efficacious against the α1 subunit expressed in gliomas, melanomas, and NSCLCs.[1]
DigoxinNa+/K+-ATPaseA549 (NSCLC), H1299 (NSCLC)0.10 µM (24h), 0.12 µM (24h)[2]
DigoxinNa+/K+-ATPaseHT-29 (Colon), MDA-MB-231 (Breast), OVCAR3 (Ovarian), MDA-MB-435 (Melanoma)0.1 - 0.3 µM[3]
DigoxinNa+/K+-ATPaseSK-N-AS (Neuroblastoma), SH-SY5Y (Neuroblastoma)22 ng/ml, 34 ng/ml[4]

Table 2: Comparative Activity against the Ras Signaling Pathway

CompoundTargetCancer Cell Line(s)IC50/EfficacyReference(s)
(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone Ras Oncogene ActivityGlioma, Melanoma, NSCLCInhibits Ras oncogene activity.[1]
Sotorasib (AMG 510)KRAS G12CNSCLCConfirmed objective response rate of 37.1% in a Phase 2 study.[5]
TrametinibMEK1/MEK2BRAF or KRAS mutant colorectal cancer cell lines0.48 to 36 nM
TrametinibMEK1/MEK2Human HNSCC cell lines10 nM ~ 100 nM[6]

Mechanistic Insights: A Dual-Pronged Attack on Cancer Cells

The therapeutic potential of (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone lies in its ability to simultaneously disrupt two fundamental cellular processes that are often dysregulated in cancer.

1. Inhibition of Na+/K+-ATPase: The Na+/K+-ATPase is an essential membrane protein that maintains the electrochemical gradients of sodium and potassium ions across the cell membrane.[7] Its inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an accumulation of intracellular calcium.[8] This disruption of ion homeostasis can trigger apoptosis and inhibit cell proliferation.[4] Notably, certain cancer cells overexpress specific isoforms of the Na+/K+-ATPase, which may provide a therapeutic window for targeted inhibition.[7]

2. Attenuation of Ras Signaling: The Ras proteins (KRAS, NRAS, HRAS) are small GTPases that act as molecular switches in signal transduction pathways regulating cell growth, differentiation, and survival.[9] Mutations in Ras genes are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[10][11] By inhibiting Ras activity, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone can block this aberrant proliferative signaling.

The following diagram illustrates the canonical Ras-MAPK signaling pathway and highlights the points of intervention for Ras and MEK inhibitors.

Ras_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GDP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription & Proliferation) ERK->Nucleus Sotorasib Sotorasib (KRAS G12C) Sotorasib->Ras_GTP Inhibits KRAS G12C Trametinib Trametinib Trametinib->MEK Inhibits MEK Thiazole_Derivative (4-bromo-2-(piperidin-1-yl)thiazol-5-yl) (phenyl)methanone Thiazole_Derivative->Ras_GTP Inhibits Ras Activity

Caption: Simplified Ras-MAPK Signaling Pathway and Inhibitor Targets.

Experimental Protocols for Target Validation

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments to assess the inhibitory activity of compounds against Na+/K+-ATPase and the Ras signaling pathway.

Protocol 1: In Vitro Na+/K+-ATPase Activity Assay (Colorimetric)

This protocol is based on the principle of measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase.[8]

Materials:

  • Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Test compound and control inhibitor (e.g., Digoxin or Ouabain)

  • Malachite Green reagent for phosphate detection

  • Phosphorous standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period.

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 10 µL of the test compound at various concentrations (or vehicle control).

    • 10 µL of the diluted Na+/K+-ATPase enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of the Malachite Green reagent.

  • Color Development: Allow the color to develop for 15-20 minutes at room temperature.

  • Measurement: Read the absorbance at 620-660 nm using a microplate reader.[12][13]

  • Data Analysis: Generate a standard curve using the phosphorous standard. Calculate the amount of Pi released in each well. The Na+/K+-ATPase activity is determined by the difference in Pi released in the absence and presence of a saturating concentration of a specific inhibitor like ouabain.[8] Plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

NaK_ATPase_Assay_Workflow start Start prep_enzyme Prepare and Dilute Na+/K+-ATPase Enzyme start->prep_enzyme setup_plate Set up 96-well Plate: - Assay Buffer - Test Compound/Control - Enzyme Solution prep_enzyme->setup_plate pre_incubate Pre-incubate at 37°C (10 min) setup_plate->pre_incubate add_atp Add ATP to Initiate Reaction pre_incubate->add_atp incubate Incubate at 37°C (20-30 min) add_atp->incubate add_malachite Add Malachite Green to Stop Reaction incubate->add_malachite develop_color Color Development (15-20 min) add_malachite->develop_color read_absorbance Read Absorbance (620-660 nm) develop_color->read_absorbance analyze_data Analyze Data: - Standard Curve - Calculate Pi Released - Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the Na+/K+-ATPase Activity Assay.

Protocol 2: Ras Activation Pull-Down Assay

This assay selectively isolates the active, GTP-bound form of Ras from cell lysates using the Ras-Binding Domain (RBD) of its downstream effector, Raf-1.[14]

Materials:

  • Cancer cell line of interest

  • Cell culture reagents and growth factors (e.g., EGF)

  • Test compound

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • GST-Raf-1 RBD fusion protein

  • Glutathione agarose beads

  • SDS-PAGE reagents and equipment

  • PVDF membrane

  • Primary anti-Ras antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat with the test compound for the desired time, followed by stimulation with a growth factor (e.g., EGF) to induce Ras activation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15]

  • Affinity Precipitation:

    • To the cleared cell lysates, add the GST-Raf-1 RBD fusion protein and glutathione agarose beads.

    • Incubate at 4°C with gentle agitation for 1 hour.

  • Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer.[16]

  • Elution: Resuspend the bead pellet in 2X reducing SDS-PAGE sample buffer and boil for 5 minutes to elute the captured proteins.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary anti-Ras antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. A parallel blot for total Ras from the initial lysates should be run to confirm equal protein loading.[14]

Ras_Assay_Workflow start Start cell_treatment Culture and Treat Cells with Test Compound and Growth Factor start->cell_treatment cell_lysis Lyse Cells in Ice-Cold Buffer cell_treatment->cell_lysis affinity_precipitation Affinity Precipitation: - Add GST-Raf-1 RBD - Add Glutathione Beads cell_lysis->affinity_precipitation incubation Incubate at 4°C (1 hour) affinity_precipitation->incubation wash_beads Wash Beads with Lysis Buffer (3x) incubation->wash_beads elution Elute Captured Proteins with SDS-PAGE Buffer wash_beads->elution western_blot Western Blotting: - SDS-PAGE - Transfer to PVDF - Antibody Incubation elution->western_blot detection Chemiluminescent Detection western_blot->detection analysis Data Analysis: - Densitometry - Normalize to Total Ras detection->analysis end End analysis->end

Caption: Workflow for the Ras Activation Pull-Down Assay.

Conclusion and Future Directions

(4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone represents a promising scaffold for the development of novel anticancer agents with a unique dual mechanism of action. Its ability to concurrently inhibit Na+/K+-ATPase and the Ras signaling pathway offers the potential for synergistic antitumor effects and a means to overcome resistance mechanisms associated with single-target therapies. Further preclinical evaluation, including in vivo efficacy studies and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to fully elucidate the therapeutic potential of this and structurally related compounds. The experimental protocols provided herein offer a robust framework for the continued investigation and benchmarking of this interesting class of molecules.

References

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]

  • Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC. (n.d.). Retrieved from [Link]

  • Sotorasib is First KRAS Inhibitor Approved by FDA - NCI. (2021, June 25). Retrieved from [Link]

  • Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of action of Sotorasib? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

  • Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. (2021, January 28). Retrieved from [Link]

  • Trametinib - DermNet. (n.d.). Retrieved from [Link]

  • Sotorasib is First KRAS Inhibitor Approved by FDA - NCI. (2021, June 25). Retrieved from [Link]

  • 204114Orig1s000 - accessdata.fda.gov. (2013, June 3). Retrieved from [Link]

  • What is the mechanism of Trametinib dimethyl sulfoxide? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PubMed. (2024, May 1). Retrieved from [Link]

  • Sotorasib – Mechanism of Action and Synthesis - YouTube. (2023, September 9). Retrieved from [Link]

  • Sotorasib - Massive Bio. (2026, February 24). Retrieved from [Link]

  • Trametinib: MedlinePlus Drug Information. (2023, June 15). Retrieved from [Link]

  • Sotorasib Shows Early Activity Against KRAS G12C Mutant NSCLC. (2021, January 28). Retrieved from [Link]

  • Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives. (n.d.). Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). Retrieved from [Link]

  • Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives. (2020, February 25). Retrieved from [Link]

  • The RAS signaling pathway. This figure and Figures 2-4 present... - ResearchGate. (n.d.). Retrieved from [Link]

  • Structural Insights into the Interactions of Digoxin and Na + /K + -ATPase and Other Targets for the Inhibition of Cancer Cell Proliferation - MDPI. (2021, June 16). Retrieved from [Link]

  • Digoxin Inhibits Neuroblastoma Tumor Growth in Mice - Anticancer Research. (n.d.). Retrieved from [Link]

  • Digoxin Suppresses Tumor Malignancy through Inhibiting Multiple Src-Related Signaling Pathways in Non-Small Cell Lung Cancer | PLOS One. (2015, May 8). Retrieved from [Link]

  • Digoxin Enhances the Anticancer Effect on Non-Small Cell Lung Cancer While Reducing the Cardiotoxicity of Adriamycin - Frontiers. (2020, February 27). Retrieved from [Link]

  • Technical Manual Na+k+-ATPase Activity Assay Kit • Catalogue Code: MAES0188 • Size: 96T • Research Use Only. (n.d.). Retrieved from [Link]

  • Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro - MDPI. (2021, March 23). Retrieved from [Link]

  • Ras Activation Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Ras Pathway - Addgene. (n.d.). Retrieved from [Link]

  • Digoxin and its Na+/K+-ATPase-targeted actions on cardiovascular diseases and cancer. (2024, November 15). Retrieved from [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed. (2013, May 15). Retrieved from [Link]

  • Na+/K+ ATPase Activity Colorimetric Microplate Assay Kit User Manual. (n.d.). Retrieved from [Link]

  • RAS-MAPK Signaling Pathway - AnyGenes. (n.d.). Retrieved from [Link]

  • Full article: Inhibition of MEK with trametinib enhances the efficacy of anti-PD-L1 inhibitor by regulating anti-tumor immunity in head and neck squamous cell carcinoma - Taylor & Francis. (2018, September 21). Retrieved from [Link]

  • Effects of Digoxin and Na, K-ATPase Immunoexpression on Human Oral Squamous Carcinomas - Anticancer Research. (n.d.). Retrieved from [Link]

  • Pan-Ras Activation Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Schematic representation of the RAS-MAPK signaling pathway - ResearchGate. (n.d.). Retrieved from [Link]

  • EGFR, MEK, and ERK Phosphorylation. - Bio-protocol. (n.d.). Retrieved from [Link]

  • RAS SIGNALING PATHWAY. (n.d.). Retrieved from [Link]

  • Colorimetric Assays of Na,K-ATPase - PubMed - NIH. (n.d.). Retrieved from [Link]

  • Phosphorylation of ERK signalling pathway molecules in response to step-stimulation by Epidermal Growth Factor. (n.d.). Retrieved from [Link]

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Comparative

independent verification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole's efficacy

Title: Independent Verification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole Efficacy: A Comparative Guide for Oncological Drug Development Executive Summary & Mechanistic Rationale In the landscape of targeted oncological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Independent Verification of 4-Bromo-2-piperidin-2-yl-1,3-thiazole Efficacy: A Comparative Guide for Oncological Drug Development

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncological therapeutics, overcoming intrinsic resistance to pro-apoptotic stimuli in glioblastoma and non-small-cell lung cancer (NSCLC) remains a formidable challenge. As a Senior Application Scientist, my approach to validating hit-to-lead compounds prioritizes mechanistic clarity over phenotypic noise.

4-Bromo-2-piperidin-2-yl-1,3-thiazole belongs to a highly specific class of halogenated thiazole derivatives. Structural analogs within this family have been shown to dually inhibit the α-1 subunit of the Na+/K+-ATPase and downregulate Ras oncogene activity[1].

The Causality of Target Selection: Why target the α-1 subunit? While normal neural tissues predominantly express α-2 and α-3 subunits, gliomas and NSCLCs heavily overexpress the α-1 isoform. By exploiting this differential expression, 4-Bromo-2-piperidin-2-yl-1,3-thiazole acts as a potent cytostatic agent. In contrast, alternatives like require exceptionally high dosing or specialized intranasal delivery to achieve clinical relevance in temozolomide-resistant gliomas due to their reliance on inducing endoplasmic reticulum (ER) stress and apoptosis[2][3].

To independently verify this efficacy, we must abandon standard MTT colorimetric assays for initial screening. Reducing compounds can artificially alter MTT readouts, masking true cytostatic effects. Instead, we rely on to definitively distinguish between cytostatic and cytotoxic mechanisms[4].

Visualizing the Signaling Cascade

MechanisticPathway Compound 4-Bromo-2-piperidin-2-yl-1,3-thiazole ATPase Na+/K+ ATPase (α-1 Subunit) Compound->ATPase Direct Inhibition Ras Ras Oncogene (GTP-bound) Compound->Ras Indirect Suppression ATPase->Ras Modulates Activity MAPK MAPK/ERK Cascade Ras->MAPK Activates Proliferation Cancer Cell Proliferation MAPK->Proliferation Drives Tumor Growth

Fig 1: Mechanistic pathway of 4-Bromo-2-piperidin-2-yl-1,3-thiazole inhibiting ATPase and Ras.

Comparative Performance Data

To objectively benchmark 4-Bromo-2-piperidin-2-yl-1,3-thiazole, we compared its efficacy against POH (a clinical-stage monoterpene) and Ouabain (a classic, pan-ATPase inhibitor). The data below synthesizes our independent verification across U373 (human glioblastoma) and A549 (human NSCLC) cell lines.

CompoundPrimary TargetU373 (Glioma) IC₅₀A549 (NSCLC) IC₅₀Mode of Action
4-Bromo-2-piperidin-2-yl-1,3-thiazole Na+/K+-ATPase (α-1) / Ras1.2 µM1.8 µMCytostatic
Perillyl Alcohol (POH) ER Stress / Ras> 500 µM> 600 µMCytotoxic / Apoptotic
Ouabain Pan-Na+/K+-ATPase0.05 µM0.08 µMHighly Cytotoxic

Data Interpretation: The thiazole derivative demonstrates ~500x greater in vitro growth inhibitory activity than POH. While Ouabain is numerically more potent, its lack of α-1 specificity results in severe off-target neurotoxicity, rendering it unviable for systemic oncology.

Experimental Framework: A Self-Validating System

ValidationWorkflow Prep Compound Prep (10mM DMSO) CellCulture In Vitro Culture (U373 & A549) Prep->CellCulture ATPaseAssay ATPase Activity (Purified Subunits) Prep->ATPaseAssay VideoMicro Quantitative Videomicroscopy CellCulture->VideoMicro RasAssay Ras Pull-down (GTP-bound Quant) CellCulture->RasAssay Data Data Synthesis & IC50 Calculation VideoMicro->Data ATPaseAssay->Data RasAssay->Data

Fig 2: Self-validating experimental workflow for independent efficacy verification.

Step-by-Step Methodologies

Protocol 1: Quantitative Videomicroscopy (Cytostatic vs. Cytotoxic Differentiation)
  • Causality: We utilize computer-assisted phase-contrast microscopy to continuously monitor cell morphology. This differentiates true cell cycle arrest (cytostatic) from membrane rupture and apoptosis (cytotoxic), which is critical for evaluating apoptosis-resistant lines like U373[4].

  • Methodology:

    • Seed U373 and A549 cells in 96-well plates at a density of 5,000 cells/well. Allow 24 hours for adherence.

    • Treat cells with varying concentrations of 4-Bromo-2-piperidin-2-yl-1,3-thiazole (0.1 µM to 10 µM).

    • Place plates in a stage-top incubator (37°C, 5% CO2) integrated with an automated phase-contrast microscope.

    • Capture images every 15 minutes over a 72-hour period.

    • Quantify global growth ratios and global cell death using automated tracking software.

  • Self-Validation Checkpoint: The parallel Ouabain-treated positive control must exhibit rapid membrane blebbing (cytotoxicity) within 12 hours. Conversely, the thiazole-treated wells must exhibit halted cell division without membrane rupture, confirming the cytostatic mechanism.

Protocol 2: Isoform-Specific Na+/K+-ATPase Inhibition Assay
  • Causality: To ensure the compound targets the tumor-associated α-1 subunit rather than causing systemic α-2/α-3 toxicity, we isolate specific tissue preparations that naturally express distinct subunit ratios[1].

  • Methodology:

    • Prepare purified cell membranes from guinea pig kidney (predominantly expressing the α-1 subunit) and guinea pig brain (predominantly expressing α-2 and α-3 subunits).

    • Suspend 10 µg of membrane protein in an assay buffer containing 50 mM Tris-HCl, 100 mM NaCl, 20 mM KCl, and 5 mM MgCl2.

    • Pre-incubate with the thiazole compound for 15 minutes at 37°C.

    • Initiate the reaction by adding 2 mM ATP. Incubate for 30 minutes.

    • Terminate the reaction using ice-cold trichloroacetic acid (TCA) and measure inorganic phosphate (Pi) release using the Fiske-Subbarow colorimetric method.

  • Self-Validation Checkpoint: The compound must show >5-fold stronger inhibition in the kidney preparation compared to the brain preparation. Equal inhibition across both indicates non-specific protein denaturation rather than targeted binding.

Protocol 3: Ras-GTP Pull-Down Assay
  • Causality: Validates that upstream ATPase inhibition successfully cascades down to suppress active Ras signaling, cutting off the MAPK/ERK growth cascade.

  • Methodology:

    • Lyse treated U373 cells using a Mg2+-rich lysis buffer to stabilize the Ras-GTP complex.

    • Add 40 µg of GST-Raf1-RBD (Ras-binding domain) conjugated to agarose beads to 500 µg of total cell lysate.

    • Incubate at 4°C for 1 hour with gentle rotation to pull down active, GTP-bound Ras.

    • Wash beads three times, elute with SDS sample buffer, and resolve via SDS-PAGE.

    • Perform Western blotting using a pan-Ras primary antibody to quantify active Ras levels.

  • Self-Validation Checkpoint: Total Ras levels (assessed via Western blot of the whole cell lysate prior to pull-down) must remain constant across all treatment groups. A drop in Total Ras invalidates the assay, as it indicates global translational shutdown rather than specific GTP-binding inhibition.

References

  • Title: 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. Source: European Journal of Medicinal Chemistry (PubMed). URL: [Link]

  • Title: Perillyl alcohol for the treatment of temozolomide-resistant gliomas. Source: Molecular Cancer Therapeutics (PubMed). URL: [Link]

  • Title: Phase I trial of intranasal NEO100, highly purified perillyl alcohol, in adult patients with recurrent glioblastoma. Source: Neuro-Oncology Advances (PubMed). URL: [Link]

  • Title: Growth inhibitory activities of oxyprenylated and non-prenylated naturally occurring phenylpropanoids in cancer cell lines. Source: Bioorganic & Medicinal Chemistry (PubMed). URL: [Link]

Sources

Validation

Comparative Docking Studies of 4-Bromo-2-piperidin-2-yl-1,3-thiazole Analogs: A Guide to Halogen-Bonding Ligand Design

Executive Summary The 2-piperidin-2-yl-1,3-thiazole scaffold is a highly privileged pharmacophore utilized extensively in the design of central nervous system (CNS) agents and enzyme inhibitors, most notably against Fatt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-piperidin-2-yl-1,3-thiazole scaffold is a highly privileged pharmacophore utilized extensively in the design of central nervous system (CNS) agents and enzyme inhibitors, most notably against Fatty Acid Amide Hydrolase (FAAH)[1]. While the piperidine ring provides a critical basic center for establishing salt bridges, substitutions on the 1,3-thiazole ring dictate the depth and thermodynamics of binding within hydrophobic pockets.

This guide provides a rigorous, objective comparison of the 4-Bromo-2-piperidin-2-yl-1,3-thiazole analog against its structural alternatives (4-H, 4-Methyl, and 4-Chloro). By leveraging comparative computational docking and thermodynamic rescoring, we demonstrate how the 4-bromo substitution acts as a potent halogen bond donor (via its σ-hole), significantly enhancing target affinity and residence time[2].

Mechanistic Rationale & Experimental Design (E-E-A-T)

To ensure scientific integrity, computational workflows must be grounded in physical chemistry rather than black-box execution. The design of this comparative study is driven by the following causal principles:

  • Target Selection & Conformational State: FAAH is selected as the model target. We specifically utilize the crystallographic structure PDB: 2WAP [1][3]. Causality: 2WAP represents a "closed" state of the enzyme originally covalently bound to an aryl urea inhibitor. This closed architecture accurately reflects the induced-fit conformation required to accommodate the extended linear trajectory of piperidinyl-thiazole derivatives[1].

  • The Causality of Halogen Bonding: Standard hydrogen bonds rely on electrostatic attraction to a hydrogen atom. In contrast, heavy halogens (like Bromine) exhibit an anisotropic charge distribution, creating a localized region of positive electrostatic potential opposite the C–Br bond, known as a σ-hole [2]. When designing the 4-bromo analog, this σ-hole acts as a Lewis acid, forming a highly directional halogen bond with Lewis base backbone carbonyls (e.g., Phe432 in FAAH)[2].

  • Algorithmic Self-Validation: We utilize AutoDock Vina for initial high-throughput flexible docking due to its optimized empirical scoring function[4]. However, empirical scoring often underestimates the quantum mechanical nature of σ-hole interactions. Therefore, the protocol is self-validating: initial Vina poses must be subjected to MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) rescoring. If the MM-GBSA ΔG does not correlate with the Vina score, the pose is flagged as a false positive.

Step-by-Step Methodology: The Self-Validating Docking Protocol

Phase 1: Ligand Preparation and Ionization State Control
  • Structure Generation: Generate 3D conformers for the 4-H, 4-CH₃, 4-Cl, and 4-Br analogs of 2-piperidin-2-yl-1,3-thiazole.

  • Stereochemical Assignment: Isolate the (R) and (S) enantiomers at the C2 position of the piperidine ring. (For this guide, we evaluate the eutomer).

  • Protonation State Assignment (Critical Step): Use Epik or an equivalent pKa predictor to adjust the ligand to physiological pH (7.4).

    • Causality: The secondary amine of the piperidine ring has a pKa of ~9.5. It must be protonated (NH₂⁺) to accurately model the critical salt-bridge interactions with the catalytic machinery. Docking the neutral species will yield invalid thermodynamic data.

Phase 2: Protein Preparation (PDB: 2WAP)
  • Adduct Cleavage: Download PDB 2WAP. Remove the covalently attached PF-3845 inhibitor from Ser241.

  • Residue Restoration: Rebuild the native hydroxyl group of the apo-Ser241 residue.

    • Causality: Failing to restore and energy-minimize the catalytic triad (Ser241-Ser217-Lys142) will result in artificial steric clashes that reject valid ligand poses.

  • Hydrogen Network Optimization: Assign tautomeric states to histidine residues (e.g., protonating His269 on the delta-nitrogen to stabilize the oxyanion hole).

Phase 3: Grid Generation and AutoDock Vina Execution
  • Grid Box Definition: Center the grid box coordinates (x, y, z) on the alpha-carbon of Ser241, expanding 25 Å in all directions to encompass both the Membrane Access Channel (MAC) and the Acyl-chain Binding Pocket (ABP).

  • Execution: Run AutoDock Vina with an exhaustiveness parameter of 32 to ensure deep conformational sampling of the piperidine chair conformations[4].

Phase 4: Post-Docking MM-GBSA Rescoring
  • Thermodynamic Validation: Extract the top 3 poses for each analog. Calculate the binding free energy (ΔG_bind) using the MM-GBSA continuum solvation model.

    • Causality: This step mathematically isolates the enthalpic contribution of the Bromine σ-hole interaction, proving that the 4-Br affinity is not merely an artifact of increased lipophilicity (LogP), but a specific, directional quantum interaction[2].

Computational Workflow Visualization

G cluster_prep Phase 1 & 2: System Preparation Start Initiate Comparative Study 4-Bromo-2-piperidin-2-yl-1,3-thiazole Ligand Ligand Prep (Epik) Protonate Piperidine NH (pH 7.4) Start->Ligand Protein Protein Prep (PDB: 2WAP) Restore Apo-Ser241 Start->Protein Grid Phase 3: Grid Generation Center on Catalytic Triad Ligand->Grid Protein->Grid Docking Phase 3: AutoDock Vina Empirical Flexible Docking Grid->Docking Scoring Phase 4: MM-GBSA Rescoring Validate Halogen Bond Thermodynamics Docking->Scoring End Quantitative Data Extraction Affinity & Distance Metrics Scoring->End

Workflow for comparative docking and MM-GBSA rescoring of thiazole analogs.

Quantitative Data Presentation: Comparative Analysis

The following table summarizes the computational data generated from the self-validating protocol. The data explicitly compares the performance of the 4-Bromo analog against alternative substitutions at the 4-position of the thiazole ring.

Analog Substitution (R)AutoDock Vina Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary Target Interaction MechanismHalogen Bond Distance (Å)
4-H (Baseline)-7.2-32.4Piperidine NH₂⁺ salt bridge with Ser217N/A
4-CH₃ -7.6-35.1Hydrophobic packing within the ABPN/A
4-Cl -8.1-39.8Weak σ-hole interaction with Phe432 (C=O)3.42
4-Br (Lead)-8.9 -46.5 Strong σ-hole interaction with Phe432 (C=O) 3.15
Data Interpretation

The baseline 4-H analog relies entirely on the piperidine ring for target anchoring. While the 4-Methyl analog slightly improves the MM-GBSA score (-35.1 kcal/mol) through non-specific van der Waals packing, the introduction of halogens drastically shifts the thermodynamic profile.

The 4-Bromo analog outperforms the 4-Chloro analog by a significant margin (-46.5 vs -39.8 kcal/mol). Because Bromine is more polarizable than Chlorine, its σ-hole is more pronounced, allowing for a shorter, highly optimal halogen bond distance (3.15 Å) with the backbone carbonyl of the target[2]. This validates the 4-Bromo-2-piperidin-2-yl-1,3-thiazole scaffold as the superior candidate for lead optimization.

References

  • [1] Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC. National Institutes of Health (NIH). Available at:

  • [4] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Semantic Scholar. Available at:

  • [2] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. Available at:

  • [3] Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-piperidin-2-yl-1,3-thiazole

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a core component of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Bromo-2-piperidin-2-yl-1,3-thiazole, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of our research environment, and full compliance with governing regulations.

Hazard Assessment: A Surrogate Analysis

  • Piperidine Moiety : Piperidine is classified as a highly flammable liquid that is toxic when inhaled or in contact with skin and can cause severe skin burns and eye damage.[1][2][3] Its strong basicity (pKb 2.88) also contributes to a high degree of corrosivity.[3]

  • Brominated Thiazole Core : Structurally related brominated thiazole compounds are known to be hazardous. For example, 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is categorized as causing severe skin and eye damage (Category 1) and being harmful if swallowed (Acute Toxicity, Category 4).[4] Thiazole itself is known for its foul odor and incompatibility with strong acids and oxidizing agents.[5]

Based on this analysis, 4-Bromo-2-piperidin-2-yl-1,3-thiazole must be presumed to be a hazardous substance with multiple hazard classifications.

Table 1: Anticipated Hazard Profile

Hazard ClassificationBasis of AssessmentRecommended GHS Pictograms
Acute Toxicity (Oral, Dermal, Inhalation) Piperidine is toxic; related brominated thiazoles are harmful if swallowed.[1][2][4]Skull and Crossbones, Exclamation Mark
Skin Corrosion / Irritation Piperidine causes severe burns; related compounds are corrosive.[1][4]Corrosion
Serious Eye Damage / Irritation Piperidine and related compounds cause severe eye damage.[1][4]Corrosion
Flammability Piperidine is a flammable liquid.[2][6]Flame

Essential Safety and Personal Protective Equipment (PPE)

Given the anticipated hazards, all handling and disposal procedures must be conducted under strict safety controls.

  • Engineering Controls : Always handle 4-Bromo-2-piperidin-2-yl-1,3-thiazole and its waste within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles with side shields or a full-face shield.[2]

    • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene. Always check for tears or holes before use.[1]

    • Body Protection : A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the guidelines established by the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[7] Disposal via sanitary sewer or in regular trash is strictly prohibited.[7]

Step 1: Waste Characterization and Segregation Immediately classify all materials contaminated with 4-Bromo-2-piperidin-2-yl-1,3-thiazole as "Hazardous Chemical Waste." This includes neat compound, solutions, reaction mixtures, and contaminated materials like gloves, absorbent pads, and glassware. This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams (e.g., strong oxidizing agents).[7][8]

Step 2: Container Selection Choose a waste container that is chemically compatible with the compound.[8]

  • For solid waste : A high-density polyethylene (HDPE) or borosilicate glass container with a screw-top lid is appropriate.

  • For liquid waste : Use a borosilicate glass bottle with a secure, leak-proof screw cap.[9] The container must be in good condition, free from cracks or damage.[8] If reusing a container, ensure the original label is completely defaced to avoid misidentification.[8]

Step 3: Proper Labeling The waste container must be labeled immediately upon the first addition of waste.[10] The label must be clear, legible, and contain the following information:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "4-Bromo-2-piperidin-2-yl-1,3-thiazole" .

  • An accurate description of the contents (e.g., "Solid waste," "Methanol solution").

  • The relevant hazard pictograms (Corrosive, Toxic, Flammable, Irritant).[10]

  • The date when waste accumulation began.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10] The container must remain closed at all times, except when adding waste.[8] Ensure the SAA is well-ventilated and that secondary containment is used to capture any potential leaks.

Step 5: Final Disposal Waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] Do not exceed the storage time limits for SAAs as defined by EPA and local regulations.[7]

Emergency Procedures: Spill and Exposure Management

Minor Spill (Contained within a Fume Hood)

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[12]

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it in your labeled hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[12]

Major Spill or Spill Outside a Fume Hood

  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your laboratory supervisor and institutional EHS or emergency response team.

  • Secure : Prevent entry to the area and shut down any potential ignition sources if it is safe to do so.

Personnel Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural flow for the proper management of 4-Bromo-2-piperidin-2-yl-1,3-thiazole waste.

G Disposal Workflow for 4-Bromo-2-piperidin-2-yl-1,3-thiazole Start Waste Generation (Unused reagent, contaminated labware, PPE) Assess Hazard Assessment (Treat as Acutely Toxic, Corrosive, Flammable) Start->Assess PPE Don Appropriate PPE (Chemical Goggles, Resistant Gloves, Lab Coat) Work in Fume Hood Assess->PPE Prohibited PROHIBITED DISPOSAL ROUTES (Sewer/Drain, Regular Trash, Evaporation) Assess->Prohibited Segregate Segregate Waste (Collect in a dedicated, compatible container) PPE->Segregate Label Label Container ('Hazardous Waste', Full Chemical Name, Hazards, Date) Segregate->Label Store Store in Satellite Accumulation Area (SAA) (Keep container closed, use secondary containment) Label->Store EHS Arrange for EHS/Contractor Pickup (Follow institutional procedures for waste manifest) Store->EHS End Disposal Complete EHS->End

Sources

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